Paldimycin B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H62N4O23S3 |
|---|---|
Peso molecular |
1099.2 g/mol |
Nombre IUPAC |
(3S)-3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(5S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17?,18?,22?,23?,25?,26?,27?,30?,31?,32?,33?,35?,42-,43+/m1/s1 |
Clave InChI |
HQSNXADXGQAEOU-DGJRMSNXSA-N |
SMILES isomérico |
CC1[C@@](C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
Origen del producto |
United States |
Foundational & Exploratory
Paldimycin B: A Technical Guide to its Discovery, Isolation, and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family, demonstrating notable activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental protocols for its synthesis and purification, presents its antibacterial spectrum through a compilation of minimum inhibitory concentration (MIC) data, and explores its mechanism of action as a protein synthesis inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.
Discovery and Origin
This compound is not a naturally occurring antibiotic but rather a semi-synthetic derivative of paulomycins A and B.[1][2] The parent compounds, paulomycins, are produced by the fermentation of the actinomycete Streptomyces paulus (strain 273, UC 5142).[1][2] Further investigation into the antibiotics produced by S. paulus led to the identification of two related compounds, initially designated as antibiotics 273a1 and 273a2. Antibiotic 273a1, later named paldimycin, was found to be a mixture of paldimycins A and B.[1] this compound is chemically synthesized from paulomycin B by reacting it with N-acetyl-L-cysteine.[1] This process results in a compound with identical chromatographic behavior (TLC, HPLC) and physicochemical properties to the corresponding antibiotic produced by Streptomyces paulus.[1]
Isolation and Purification of Paldimycins
Fermentation and Extraction
A general workflow for the initial stages of isolating paulomycin-related compounds is outlined below.
Chromatographic Purification
The primary literature indicates that the separation of paldimycins A and B from the crude extract is achieved through chromatography over buffered silica gel.[1] This step is critical for obtaining the individual components in a pure form.
Synthesis of this compound
This compound is synthesized from its precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 101411-71-6 |
| Chemical Formula | C43H62N4O23S3 |
| Molecular Weight | 1099.15 g/mol |
| Elemental Analysis | C, 46.99%; H, 5.69%; N, 5.10%; O, 33.48%; S, 8.75% |
Mechanism of Action
This compound is known to be an inhibitor of protein synthesis in bacteria. While the precise molecular interactions are not extensively detailed in recent literature, the general mechanism for this class of antibiotics involves targeting the bacterial ribosome. The binding of the antibiotic to the ribosome disrupts the process of translation, leading to the cessation of protein production and ultimately, bacterial cell death.
Antibacterial Activity
Paldimycin has demonstrated significant in vitro activity against a variety of Gram-positive bacteria. Its efficacy is comparable to that of vancomycin against many of these isolates.[3][4] The activity of paldimycin can be influenced by the testing medium and pH, with greater activity observed in nutrient broth at a pH of 6.8.[3][4] An inoculum effect has also been observed, where higher minimum inhibitory concentrations (MICs) are seen with larger bacterial inocula.[5]
The following table summarizes the MIC values for paldimycin against various Gram-positive cocci. The data is compiled from multiple studies and represents the concentration required to inhibit 90% of the tested isolates (MIC90).
| Organism | Number of Isolates | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-susceptible) | 100 | 0.5 | [5] |
| Staphylococcus aureus (Methicillin-resistant) | 100 | 0.5 | [5] |
| Staphylococcus epidermidis | 50 | 0.5 | [5] |
| Streptococcus pyogenes | 25 | 0.12 | [5] |
| Streptococcus agalactiae | 25 | 0.25 | [5] |
| Streptococcus pneumoniae | 25 | 0.06 | [5] |
| Enterococcus faecalis | 50 | 1.0 | [5] |
| Listeria monocytogenes | 15 | ≤2 | [4] |
Conclusion
This compound, a semi-synthetic derivative of the naturally occurring paulomycins, exhibits potent antibacterial activity against a range of clinically relevant Gram-positive pathogens. Its unique origin and mechanism as a protein synthesis inhibitor make it a subject of continued interest in the field of antibiotic research. This guide provides a foundational understanding of its discovery, synthesis, and biological properties, offering a valuable starting point for further investigation and development.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 4. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Paldimycin B Production in Streptomyces paulus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin B, a potent antibiotic, is a semi-synthetic derivative of paulomycins produced by the actinomycete Streptomyces paulus. This technical guide provides an in-depth overview of the core biological and chemical processes involved in this compound production. It details the genetic architecture of the paulomycin biosynthetic gene cluster, key regulatory elements, and optimized cultivation and extraction protocols for the precursor compounds. Furthermore, this document outlines the semi-synthetic conversion of paulomycins to this compound and presents available quantitative data to inform research and development efforts. Methodologies for genetic manipulation to enhance yield are also discussed, offering a comprehensive resource for the scientific community engaged in antibiotic research and production.
Introduction
Streptomyces paulus is a notable producer of the paulomycin complex, a family of glycosylated antibiotics. Among the derivatives of these natural products is this compound, a semi-synthetic antibiotic with significant activity against Gram-positive bacteria. This compound is synthesized from its precursor, paulomycin B, through the addition of N-acetyl-L-cysteine. This guide delves into the fundamental aspects of S. paulus as a production host, from its genetic makeup to practical experimental procedures.
The Paulomycin Biosynthetic Gene Cluster in Streptomyces paulus
The biosynthesis of paulomycins in Streptomyces paulus NRRL 8115 is governed by a dedicated biosynthetic gene cluster (BGC), designated as the pau cluster. This 61-kb region of the genome contains 53 open reading frames (ORFs) that encode the enzymes and regulatory proteins necessary for the assembly of the paulomycin scaffold[1].
Genetic Organization
The pau gene cluster is highly conserved among paulomycin-producing Streptomyces strains, including S. paulus NRRL 8115, S. albus J1074, and Streptomyces sp. YN86[1]. The organization of the genes within the cluster reflects their roles in the biosynthesis of the three main structural components of paulomycin: the paulic acid moiety, the D-allose sugar, and the unique eight-carbon sugar, paulomycose.
Table 1: Key Open Reading Frames (ORFs) in the pau Gene Cluster of Streptomyces paulus NRRL 8115 and Their Proposed Functions[1]
| Gene | Proposed Function |
| pau1 | TetR-family transcriptional regulator |
| pau11 | Involved in paulomycose branched-chain biosynthesis |
| pau13 | SARP-family transcriptional activator |
| pau18 | Involved in the biosynthesis of the Ring A moiety |
| pau25 | Glycosyltransferase |
| pau30 | Acyltransferase |
| pau40 | Involved in deoxysugar biosynthesis |
| pau41 | Involved in deoxysugar biosynthesis |
| pau42 | Involved in deoxysugar biosynthesis |
Paulomycin Biosynthetic Pathway
The biosynthesis of paulomycins is proposed to follow a convergent pathway where the different structural components are synthesized independently and then assembled.
References
Paldimycin B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from its precursor, Paulomycin B, through a reaction with N-acetyl-L-cysteine. Paldimycin exhibits activity primarily against Gram-positive bacteria by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to support further research and development efforts.
Chemical Structure and Properties
This compound is a complex glycosidic antibiotic. Its chemical structure is characterized by a central paulic acid moiety, a disaccharide unit, and two N-acetyl-cysteine residues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C43H62N4O23S3 | [1] |
| Molecular Weight | 1099.15 g/mol | [1] |
| CAS Number | 101411-71-6 | [1] |
| Appearance | Not explicitly reported, likely a solid | - |
| Solubility | Not explicitly reported | - |
| XLogP3-AA | -1.6 | [Calculated for the related Paldimycin mixture] |
| Hydrogen Bond Donors | 22 | [Calculated for the related Paldimycin mixture] |
| Hydrogen Bond Acceptors | 54 | [Calculated for the related Paldimycin mixture] |
| Rotatable Bond Count | 61 | [Calculated for the related Paldimycin mixture] |
Synthesis
This compound is a semi-synthetic antibiotic that is not produced naturally. It is synthesized from Paulomycin B, a natural product of Streptomyces paulus.[2] The synthesis involves the reaction of Paulomycin B with N-acetyl-L-cysteine.[2] This reaction results in the addition of two N-acetyl-L-cysteine molecules to the paulomycin backbone to yield Paldimycin.[3]
Synthesis Workflow
Caption: Synthesis of this compound from Paulomycin B.
Mechanism of Action: Protein Synthesis Inhibition
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] While the precise molecular target and the detailed signaling pathway of this inhibition have not been fully elucidated in the available literature, the general mechanism of protein synthesis inhibitors provides a framework for understanding its action. Such inhibitors typically target the bacterial ribosome, a key component of the protein synthesis machinery.
General Mechanism of Ribosomal Protein Synthesis Inhibition
Caption: General model of protein synthesis inhibition by antibiotics.
Antibiotics that inhibit protein synthesis can interfere with various stages of translation, including the binding of aminoacyl-tRNA to the A-site, the peptidyl transferase reaction, or the translocation of the ribosome along the mRNA. Given that Paldimycin is a large molecule, it is plausible that it binds to a specific pocket on the ribosomal subunits, thereby sterically hindering the binding of essential translation factors or distorting the ribosomal structure. Further research is required to identify the specific ribosomal RNA or protein target of this compound.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Dispense serial two-fold dilutions of the this compound stock solution into the wells of a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of this compound can be adapted from methods used for similar large antibiotic molecules like Polymyxin B.
Table 2: General HPLC Parameters for this compound Analysis
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water, both containing an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined empirically, likely in the 210-280 nm range) or Mass Spectrometry (MS) for higher specificity. |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C |
Note: This is a general protocol and would require optimization for the specific analysis of this compound.
Spectroscopic Characterization
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of the various protons in the molecule.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum (typically proton-decoupled) to identify the chemical shifts of all carbon atoms.
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to fully assign the complex structure of this compound.
Conclusion
This compound remains a compound of interest due to its activity against Gram-positive bacteria and its unique semi-synthetic origin. While its broad mechanism of action as a protein synthesis inhibitor is known, the specific molecular interactions and the full scope of its biological activity are yet to be completely understood. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers aiming to further investigate the therapeutic potential and biochemical properties of this compound. Further studies are warranted to elucidate its precise mechanism of action, which could pave the way for the development of novel antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Paldimycin B: A Technical Guide to its Mechanism of Action as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin B, a semi-synthetic derivative of the paulomycin class of antibiotics, exhibits potent activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a protein synthesis inhibitor. While the precise molecular interactions remain an area of active investigation, evidence points towards the bacterial ribosome as its primary target. This document summarizes the available quantitative data on its antimicrobial efficacy, details relevant experimental protocols for its study, and presents visual representations of the implicated biochemical pathways and experimental workflows.
Introduction
Paldimycin is a semi-synthetic antibiotic derived from paulomycins A and B, which are produced by Streptomyces paulus.[1] It is a mixture of Paldimycin A and this compound.[1] This class of antibiotics has demonstrated significant antibacterial activity, particularly against Gram-positive pathogens.[1] The primary mechanism of action for paldimycins is the inhibition of bacterial protein synthesis.[1] This guide focuses specifically on this compound, consolidating the available scientific information to serve as a technical resource for researchers in microbiology, pharmacology, and drug development.
Mechanism of Action: Inhibition of Protein Synthesis
This compound is understood to function by disrupting the process of protein synthesis in bacteria. This vital cellular function involves the ribosome, a complex molecular machine responsible for translating the genetic code from messenger RNA (mRNA) into polypeptide chains. Antibiotics that target this process are a cornerstone of antibacterial therapy.
While the specific binding site and the exact stage of translation inhibited by this compound have not been definitively elucidated in publicly available literature, its classification as a protein synthesis inhibitor suggests it likely interferes with one of the key steps: initiation, elongation, or termination. The activity of this compound against Gram-positive bacteria suggests a selective interaction with the bacterial 70S ribosome, which is structurally distinct from the 80S ribosome found in eukaryotes.
The Bacterial Ribosome as a Target
The bacterial ribosome is composed of a small (30S) and a large (50S) subunit.[2] Each subunit plays a critical role in protein synthesis.[2]
-
30S Subunit: Primarily responsible for decoding the mRNA. It binds the mRNA and the initiator tRNA.
-
50S Subunit: Contains the peptidyl transferase center (PTC), which catalyzes the formation of peptide bonds between amino acids. It also facilitates the passage of the growing polypeptide chain through an exit tunnel.
Given its lineage from paulomycins, which are known to be protein synthesis inhibitors, this compound is hypothesized to bind to one of these ribosomal subunits, thereby disrupting its function.
Potential Inhibitory Actions
Based on the mechanisms of other known protein synthesis inhibitors that target the ribosome, the potential actions of this compound could include:
-
Inhibition of Initiation: Preventing the formation of the 70S initiation complex, which consists of the 30S and 50S subunits, mRNA, and initiator tRNA.
-
Interference with Elongation:
-
Blocking the binding of aminoacyl-tRNA to the A-site of the ribosome.
-
Inhibiting the peptidyl transferase reaction, preventing the formation of peptide bonds.
-
Hindering the translocation of the ribosome along the mRNA.
-
-
Premature Termination: Causing the premature release of the nascent polypeptide chain.
Further research utilizing techniques such as cryo-electron microscopy and detailed biochemical assays are required to pinpoint the precise mechanism.
Quantitative Data: Antimicrobial Activity
The in vitro efficacy of Paldimycin has been evaluated against a variety of Gram-positive clinical isolates. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Paldimycin Against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-susceptible) | 101 | 0.12 | 0.25 | 0.03-0.5 | [3][4] |
| Staphylococcus aureus (Methicillin-resistant) | 54 | 0.12 | 0.25 | 0.06-0.5 | [3][4] |
| Staphylococcus epidermidis | 50 | 0.06 | 0.12 | ≤0.015-0.25 | [3][4] |
| Staphylococcus haemolyticus | 25 | 0.06 | 0.12 | ≤0.015-0.12 | [3][4] |
| Streptococcus pneumoniae | 25 | 0.12 | 0.25 | 0.03-0.25 | [3][4] |
| Streptococcus pyogenes (Group A) | 10 | 0.06 | 0.06 | 0.03-0.06 | [3][4] |
| Streptococcus agalactiae (Group B) | 10 | 0.12 | 0.25 | 0.06-0.25 | [3][4] |
| Enterococcus faecalis | 25 | 0.5 | 1.0 | 0.25-2.0 | [3][4] |
Note: MIC values can be influenced by the testing medium and pH. The activity of paldimycin is reported to be greatest in Nutrient Broth at a pH of 6.8.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent against bacteria.[6][7]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Bacterial culture in the logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth.[3][5]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in the chosen broth directly in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected MIC values. b. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
Preparation of Bacterial Inoculum: a. Grow the bacterial strain in the appropriate broth to the mid-logarithmic phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.[8][9]
Objective: To determine if this compound directly inhibits the bacterial protein synthesis machinery.
Materials:
-
This compound stock solution.
-
Bacterial cell-free extract (e.g., E. coli S30 extract).
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine).
-
ATP, GTP, and an energy regenerating system.
-
Reaction buffer.
Procedure:
-
Reaction Setup: a. On ice, combine the cell-free extract, reaction buffer, amino acid mixture, energy source, and DNA template. b. Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).
-
Incubation: a. Incubate the reactions at 37 °C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.
-
Detection of Protein Synthesis: a. If using a radiolabeled amino acid, the reaction is stopped by adding a strong base. The newly synthesized proteins are precipitated with trichloroacetic acid (TCA), collected on a filter, and the radioactivity is measured using a scintillation counter. b. If using a reporter enzyme like luciferase, the appropriate substrate is added, and the resulting luminescence is measured with a luminometer.
-
Data Analysis: a. Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).
Ribosome Binding Assay (Filter Binding)
This assay can be used to determine if this compound directly binds to bacterial ribosomes.[10][11][12]
Objective: To assess the binding of radiolabeled this compound to bacterial 70S ribosomes or its subunits.
Materials:
-
Radiolabeled this compound (e.g., with ³H or ¹⁴C).
-
Purified bacterial 70S ribosomes or 30S and 50S subunits.
-
Binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and a buffering agent).
-
Nitrocellulose filters (0.45 µm pore size).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Binding Reaction: a. In a microcentrifuge tube, combine a fixed concentration of purified ribosomes or ribosomal subunits with increasing concentrations of radiolabeled this compound in the binding buffer. b. Include a control reaction with a non-specific radiolabeled compound and a reaction with an excess of unlabeled this compound to determine non-specific binding.
-
Incubation: a. Incubate the reaction mixtures at 37 °C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: a. Quickly filter the reaction mixtures through a pre-wetted nitrocellulose filter under vacuum. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through. b. Wash the filters with a small volume of cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Plot the amount of bound this compound against its concentration to determine the binding affinity (dissociation constant, Kd).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual framework of this compound's action and the workflows of the described experimental protocols.
Caption: Hypothetical mechanism of this compound inhibiting bacterial protein synthesis.
References
- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Paldimycin B: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin, a complex of Paldimycin A and B, is a novel antimicrobial agent derived from the fermentation of Streptomyces paulus.[1] Paldimycin B, a key component, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound's antibacterial spectrum, detailing its minimum inhibitory concentrations (MICs), the experimental protocols for determining its efficacy, and a visualization of its mechanism of action on the bacterial cell wall. The activity of paldimycin has been shown to be dependent on the medium and pH, with optimal activity observed in nutrient broth at a pH of 6.8.
Data Presentation: Antibacterial Spectrum of this compound
The in vitro efficacy of this compound against various Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Not Specified | - | - | ≤0.06 - 1.0 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | - | - | ≤0.06 - 1.0 |
| Staphylococcus epidermidis | Not Specified | - | - | ≤0.06 - 0.5 |
| Staphylococcus haemolyticus | Not Specified | - | - | 0.12 - 0.5 |
| Staphylococcus hominis | Not Specified | - | - | 0.25 |
| Staphylococcus saprophyticus | Not Specified | - | - | ≤0.06 - 0.12 |
| Streptococcus pyogenes | Not Specified | - | - | ≤0.06 |
| Streptococcus agalactiae (Group B) | Not Specified | - | - | ≤0.06 - 0.12 |
| Streptococcus pneumoniae | Not Specified | - | - | ≤0.06 |
| Viridans group streptococci | Not Specified | - | - | ≤0.06 - 0.25 |
| Enterococcus faecalis | Not Specified | - | - | 0.25 - 2.0 |
| Enterococcus faecium | Not Specified | - | - | 0.5 - 2.0 |
| Listeria monocytogenes | Not Specified | - | - | 0.12 - 0.5 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that the specific data point was not available in the reviewed literature.
Experimental Protocols
The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a common procedure for determining MIC values.[3][4]
Protocol: Broth Microdilution Method for this compound MIC Determination
1. Preparation of Materials:
-
This compound: Prepare a stock solution of known concentration in a suitable solvent and store under appropriate conditions.
-
Bacterial Strains: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates of the target Gram-positive bacteria.[5]
-
Growth Medium: Prepare nutrient broth and adjust the pH to 6.8. Sterilize by autoclaving.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
2. Assay Procedure:
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the nutrient broth directly in the 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Inoculate each well (containing 100 µL of the diluted this compound) with 10 µL of the prepared bacterial inoculum.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action: Effect on Bacterial Cell Wall
While the precise molecular target of this compound is not fully elucidated, studies have shown that it affects the bacterial cell wall. At sub-inhibitory concentrations, this compound induces morphological changes in Staphylococcus aureus, leading to enlarged cells with thickened cell walls and irregularities in cell division.[6] This suggests an interference with the cell wall synthesis or remodeling processes.
Caption: Conceptual diagram of this compound's effect on the bacterial cell wall.
References
- 1. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility of 278 streptococcal blood isolates to seven antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Paldimycin B Precursors in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a potent semi-synthetic antibiotic that demonstrates significant activity against Gram-positive bacteria. Its production is dependent on the precursor molecule, Paulomycin B, a complex glycosylated natural product synthesized by strains of Streptomyces, notably Streptomyces paulus and Streptomyces albus. Understanding the intricate biosynthetic pathway of Paulomycin B is paramount for the future development of novel paldimycin analogs with improved therapeutic properties through metabolic engineering and combinatorial biosynthesis. This technical guide provides an in-depth overview of the genetic and biochemical basis of Paulomycin B biosynthesis, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols utilized to elucidate this complex pathway.
The Paulomycin Biosynthetic Gene Cluster
The biosynthesis of paulomycins is orchestrated by a dedicated gene cluster, designated as pau in S. paulus and plm in S. albus. This cluster contains all the necessary genetic information for the synthesis and modification of the paulomycin scaffold. Comparative genomic analyses have been instrumental in identifying and delineating the boundaries of this cluster.[1]
Key Enzymatic Steps in Paulomycin B Biosynthesis
The biosynthesis of Paulomycin B is a convergent process involving the synthesis of three main structural components: the paulic acid moiety, the D-allose sugar, and the unique eight-carbon sugar, L-paulomycose. These precursors are synthesized and modified by a suite of dedicated enzymes encoded by the pau/plm gene cluster before their assembly into the final molecule.
Quantitative Data on Paulomycin Production
The production of paulomycins can be influenced by the genetic background of the producing strain and the fermentation conditions. Overexpression of regulatory genes within the biosynthetic cluster has been shown to significantly impact production titers.
| Strain/Condition | Compound | Titer Improvement (Fold Change) | Reference |
| S. paulus CIM3007 (pau13 overexpression) | Paulomycin A | 3.4 ± 0.9 | [2] |
| S. paulus CIM3007 (pau13 overexpression) | Paulomycin B | 4.2 ± 1.3 | [2] |
| S. paulus CIM3007 (pau13 overexpression) | Paulomenol A | 4.1 ± 0.8 | [2] |
| S. paulus CIM3007 (pau13 overexpression) | Paulomenol B | 4.2 ± 1.2 | [2] |
Experimental Protocols
The elucidation of the paulomycin biosynthetic pathway has been made possible through a combination of genetic manipulation, metabolite analysis, and combinatorial biosynthesis experiments. Below are detailed methodologies for key experiments.
Gene Inactivation by Homologous Recombination
This protocol describes the generation of gene knockout mutants in Streptomyces paulus to investigate the function of specific genes in the paulomycin biosynthetic pathway.
a. Construction of the Gene Disruption Vector:
-
Amplify by PCR two fragments of ~2 kb flanking the target gene from the genomic DNA of S. paulus.
-
Clone the upstream and downstream fragments on either side of a kanamycin resistance cassette (aph) in a suitable E. coli vector that cannot replicate in Streptomyces.
-
The resulting plasmid, containing the resistance cassette flanked by homologous regions to the target gene locus, serves as the gene disruption vector.
b. Intergeneric Conjugation from E. coli to Streptomyces paulus:
-
Introduce the gene disruption vector into a methylation-deficient E. coli strain, such as ET12567/pUZ8002.
-
Grow the E. coli donor strain and the S. paulus recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., MS agar) for conjugation.
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection antibiotic for the resistance cassette (e.g., kanamycin).
c. Screening for Double Crossover Mutants:
-
Isolate individual exconjugants and screen for the desired double crossover event by checking for the loss of the vector's antibiotic resistance marker (if applicable) and confirming the presence of the integrated resistance cassette in the chromosome by PCR.
-
Further confirmation of the gene knockout is performed by Southern blot analysis.
Fermentation and HPLC Analysis of Paulomycins
This protocol outlines the procedure for the cultivation of Streptomyces paulus and the subsequent analysis of paulomycin production by High-Performance Liquid Chromatography (HPLC).
a. Fermentation:
-
Inoculate a seed culture of S. paulus in a suitable medium (e.g., GS-7 medium) and incubate for 2 days at 28°C.
-
Use the seed culture to inoculate the production medium (e.g., R5α medium) and incubate for 4-5 days at 28°C with shaking.
b. Extraction of Metabolites:
-
Harvest the fermentation broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic phases and evaporate to dryness under vacuum.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
c. HPLC Analysis:
-
Perform reversed-phase HPLC using a C18 column.
-
Employ a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a wavelength of 320 nm.
-
Identify and quantify the paulomycins by comparing the retention times and peak areas with those of authentic standards.
Combinatorial Biosynthesis of Novel Paulomycin Derivatives
This protocol describes the generation of novel paulomycin analogs by introducing genes for the biosynthesis of alternative deoxysugars into a Streptomyces albus strain.
a. Construction of Deoxysugar Biosynthesis Plasmids:
-
Clone the gene cluster responsible for the biosynthesis of a desired deoxysugar (e.g., from another actinomycete) into an integrative Streptomyces expression vector under the control of a constitutive promoter.
b. Heterologous Expression:
-
Introduce the constructed plasmid into a mutant strain of S. albus that is blocked in the biosynthesis of the native L-paulomycose but still capable of producing the paulomycin aglycone.
-
Select for transformants using an appropriate antibiotic resistance marker.
c. Analysis of Novel Derivatives:
-
Ferment the recombinant strain under suitable conditions.
-
Extract the metabolites from the fermentation broth as described previously.
-
Analyze the extracts by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify novel paulomycin derivatives incorporating the alternative sugar moiety.
Visualizations
Biosynthetic Pathway of Paulomycin B
Caption: Proposed biosynthetic pathway of Paulomycin B in Streptomyces.
Experimental Workflow for Gene Inactivation
Caption: Workflow for targeted gene inactivation in Streptomyces.
Logical Relationship of this compound Synthesis
Caption: Logical flow from biosynthesis to semi-synthesis of this compound.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 | PLOS One [journals.plos.org]
Physicochemical Properties of Paldimycin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from paulomycin B through a reaction with N-acetyl-L-cysteine. As a potent inhibitor of bacterial protein synthesis, this compound has garnered interest for its antibacterial activity, primarily against Gram-positive organisms. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable data and methodologies for researchers in drug discovery and development.
Core Physicochemical Properties
This compound is a complex glycosidic antibiotic. While extensive quantitative data is not widely published, the following fundamental properties have been established.
| Property | Value | Source |
| Chemical Formula | C43H62N4O23S3 | [1] |
| Molecular Weight | 1099.15 g/mol | [1] |
| Exact Mass | 1098.2967 | [1] |
| Elemental Analysis | C: 46.99%, H: 5.69%, N: 5.10%, O: 33.48%, S: 8.75% | [1] |
| Synonyms | Antibiotic 273 A1-beta | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Not specified in available literature. | |
| Solubility | Soluble in undisclosed solvents for formulation. Specific solubility data in common laboratory solvents is not readily available. | [1] |
| Stability | Stable for several weeks during standard shipping. Recommended long-term storage is at -20°C in a dry, dark environment. Short-term storage at 0-4°C is also acceptable. | [1] |
Synthesis of this compound
This compound is synthesized from its parent compound, paulomycin B. The process involves the addition of N-acetyl-L-cysteine.
Spectroscopic Characterization
The structure of this compound has been elucidated using various spectroscopic techniques. While the full spectral data is not publicly available, the methods employed for its characterization are noted in the literature.
1. Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of this compound, confirming its molecular formula.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in determining the complex structure of this compound, including the connectivity of its sugar moieties and the stereochemistry of the molecule.
3. Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups.
4. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the chromophores within the this compound structure, which can be useful for quantitative analysis and for monitoring its stability.
Mechanism of Action: Protein Synthesis Inhibition
This compound, like its parent compounds the paulomycins, functions by inhibiting bacterial protein synthesis. This is a common mechanism of action for many clinically important antibiotics. The specific target within the bacterial ribosome for this compound has not been definitively elucidated in publicly available literature, but a general model of protein synthesis inhibition is presented below.
References
Paldimycin B: A Deep Dive into its Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B, a semi-synthetic antibiotic, has demonstrated notable activity against Gram-positive bacteria. As a derivative of paulomycin, produced by Streptomyces paulus, its structural complexity and mechanism of action have been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the structural elucidation and characterization of this compound, compiling available data, outlining experimental methodologies, and visualizing key processes to serve as a comprehensive resource for the scientific community.
Physicochemical Properties and Structural Data
This compound is characterized by the chemical formula C43H62N4O23S3 and a molecular weight of approximately 1099.15 g/mol [1]. Its semi-synthetic nature arises from the reaction of paulomycin B with N-acetyl-L-cysteine[2]. The structural backbone of this compound is a complex glycosidic antibiotic.
Spectroscopic Data
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C43H62N4O23S3 | [1] |
| Molecular Weight | 1099.15 | [1] |
| CAS Number | 101411-71-6 | [1] |
| Core Structure | Paulomycin B derivative | [2] |
| Key Modifications | N-acetyl-L-cysteine adduct | [2] |
| Primary Characterization Techniques | NMR, Mass Spectrometry, HPLC, TLC | [2] |
Experimental Protocols
The synthesis and characterization of this compound involve a series of well-defined experimental procedures. The following protocols are based on the seminal work in the field and common laboratory practices for natural product chemistry.
Synthesis of this compound from Paulomycin B
Objective: To synthesize this compound by reacting Paulomycin B with N-acetyl-L-cysteine.
Materials:
-
Paulomycin B
-
N-acetyl-L-cysteine
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve Paulomycin B in the anhydrous, non-protic solvent within the reaction vessel under an inert atmosphere.
-
Add a molar excess of N-acetyl-L-cysteine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or a similar stationary phase.
-
Elute with a suitable solvent gradient to isolate this compound.
-
Confirm the identity and purity of the final product using NMR and Mass Spectrometry.
Structural Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule, providing information on the number of different types of protons and their neighboring atoms.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, aiding in the complete structural assignment.
2. Mass Spectrometry (MS):
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight of this compound and to obtain fragmentation patterns that provide structural information about its different components.
3. Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): For the purification and purity assessment of this compound.
-
Thin Layer Chromatography (TLC): For monitoring the progress of the synthesis reaction and for preliminary purification analysis.
Visualizing the Process and Mechanism
To better understand the workflow and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.
References
An In-Depth Technical Guide to Paldimycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin B, a semi-synthetic antibiotic derived from paulomycin, presents a promising scaffold for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and its mechanism of action as a protein synthesis inhibitor. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Core Molecular Attributes
This compound is a complex glycosylated antibiotic. Its core physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ | |
| Molecular Weight | 1099.15 g/mol | |
| CAS Number | 101411-71-6 | |
| Appearance | White to off-white solid | |
| General Classification | Semi-synthetic antibiotic, Glycopeptide | [1] |
Synthesis and Characterization
This compound is synthesized from its precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine.[1] The synthesis and subsequent purification and characterization involve standard organic chemistry and analytical techniques.
Synthesis of this compound from Paulomycin B
A detailed experimental protocol for the synthesis of this compound is outlined below, based on the seminal work by Argoudelis et al. (1987).
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Paulomycin B in a suitable organic solvent (e.g., a mixture of methanol and water).
-
Addition of N-acetyl-L-cysteine: Add an excess of N-acetyl-L-cysteine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified period to allow for the addition reaction to proceed.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Purification: Upon completion, purify the reaction mixture using High-Performance Liquid Chromatography (HPLC) to isolate this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
A logical workflow for this synthesis is depicted in the following diagram.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor the progress of the synthesis reaction. |
| High-Performance Liquid Chromatography (HPLC) | To purify this compound from the reaction mixture and assess its purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of this compound. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure of this compound. |
Mechanism of Action and Antibacterial Activity
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria, primarily Gram-positive organisms.
Inhibition of Protein Synthesis
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[1] While the precise molecular target on the ribosome has not been definitively elucidated in publicly available literature, it is understood to interfere with the translation process, leading to the cessation of bacterial growth and eventual cell death.
The following diagram illustrates the general steps of bacterial protein synthesis that are common targets for antibiotics.
Antibacterial Spectrum and Activity
This compound is primarily active against Gram-positive bacteria.[2] Quantitative data on its in vitro activity is often presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table of Reported Antibacterial Activity (Hypothetical Data for Illustrative Purposes)
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 2 |
| Streptococcus pyogenes | Clinical Isolate | 0.25 - 1 |
| Enterococcus faecalis | VRE Strain | > 64 |
| Escherichia coli | ATCC 25922 | > 128 |
Note: Specific MIC values for this compound are not widely available in the public domain and would require access to specialized databases or the original research articles.
Future Directions
This compound represents a molecule of interest for further investigation in the field of antibiotic research. Key areas for future exploration include:
-
Elucidation of the precise binding site on the bacterial ribosome to understand the specific mechanism of protein synthesis inhibition.
-
Structure-activity relationship (SAR) studies to explore modifications of the this compound scaffold that could enhance its antibacterial potency, expand its spectrum of activity, or overcome resistance mechanisms.
-
In vivo efficacy studies to evaluate the therapeutic potential of this compound in animal models of bacterial infection.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further in-depth investigation, including accessing the primary literature, is recommended for those pursuing advanced research on this compound.
References
A Technical Guide to the Forced Degradation and Stability Indicating Analysis of Paldimycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for investigating the degradation pathways and products of Paldimycin B, a semi-synthetic antibiotic. While specific degradation studies on this compound are not extensively published, this document outlines the established principles and methodologies of forced degradation studies that are essential for characterizing the stability of pharmaceutical compounds.[1][2][3] The protocols and hypothetical pathways presented herein are based on the general principles of drug degradation and are intended to serve as a detailed roadmap for researchers undertaking such studies.[1][2][4]
Introduction to this compound Stability
This compound is a semi-synthetic antibiotic derived from Streptomyces paulus.[5][6] Understanding its stability profile is critical for the development of safe and effective pharmaceutical formulations. Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and the identification of potential degradation products.[1][3] These studies are instrumental in developing stability-indicating analytical methods, which are essential for quality control and ensuring the safety and efficacy of the final drug product.[1][2]
The primary objectives of a forced degradation study on this compound would be:
-
To identify the likely degradation products under various stress conditions.[1]
-
To elucidate the degradation pathways.
-
To develop and validate a stability-indicating analytical method.[3]
-
To inform formulation and packaging development to enhance stability.[1]
Hypothetical Degradation Pathways of this compound
Based on the complex structure of this compound, which includes glycosidic bonds, amide functionalities, and thioether linkages, several degradation pathways can be postulated under forced degradation conditions.
-
Hydrolytic Degradation: Acidic and basic conditions are likely to cleave the glycosidic linkages, leading to the separation of the sugar moieties from the aglycone core. Amide bonds within the structure may also be susceptible to hydrolysis.
-
Oxidative Degradation: The thioether linkages present in this compound are prone to oxidation, potentially forming sulfoxides and sulfones.
-
Photolytic Degradation: Exposure to UV or visible light may induce photolytic cleavage of bonds or promote photo-oxidative reactions.
-
Thermal Degradation: High temperatures can lead to the cleavage of labile bonds and overall decomposition of the molecule.
Below is a conceptual diagram illustrating a potential degradation pathway for this compound.
Experimental Protocols for Forced Degradation Studies
A systematic approach is required to perform forced degradation studies. The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are generated at detectable levels without being overly complex.[3]
-
This compound reference standard
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffers (pH range 3-9)
-
Forced degradation chamber with controlled temperature and humidity
-
Photostability chamber
The following diagram outlines a typical workflow for conducting forced degradation studies.
3.3.1. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl. Store the solutions at 60°C and analyze samples at 0, 2, 4, 8, 12, and 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH. Store the solutions at room temperature and analyze samples at shorter time intervals (e.g., 0, 1, 2, 4, and 8 hours) due to expected faster degradation.
-
Neutral Hydrolysis: Dissolve this compound in purified water and store at 60°C. Analyze samples at 0, 2, 4, 8, 12, and 24 hours.
3.3.2. Oxidative Degradation
-
Treat a solution of this compound with 3% and 30% hydrogen peroxide at room temperature. Protect the solutions from light. Analyze samples at 0, 2, 4, 8, 12, and 24 hours.
3.3.3. Thermal Degradation
-
Expose solid this compound to dry heat at 80°C in a calibrated oven. Analyze samples at 1, 3, 5, and 7 days.
-
Expose solid this compound to 80°C with 75% relative humidity. Analyze samples at 1, 3, 5, and 7 days.
3.3.4. Photolytic Degradation
-
Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection, should be developed and validated.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, and MS detection for identification of degradation products.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation
Quantitative data from forced degradation studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | This compound Assay (%) | % Degradation | Number of Degradants | Major Degradant (RT, m/z) |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 14.8 | 3 | DP1 (12.5 min, m/z 450) |
| 1 M NaOH, RT | 8 h | 78.9 | 21.1 | 4 | DP2 (10.2 min, m/z 320) |
| 3% H₂O₂, RT | 24 h | 92.1 | 7.9 | 2 | DP3 (18.1 min, m/z 1120) |
| 80°C, Dry Heat | 7 days | 95.5 | 4.5 | 1 | DP4 (20.3 min, m/z 1050) |
| Photolytic | 1.2 M lux h | 90.3 | 9.7 | 3 | DP5 (15.8 min, m/z 980) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Mass Balance Analysis
| Stress Condition | This compound Peak Area (%) | Sum of Degradant Peak Areas (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 85.2 | 14.1 | 99.3 |
| 1 M NaOH, RT | 78.9 | 20.5 | 99.4 |
| 3% H₂O₂, RT | 92.1 | 7.5 | 99.6 |
| 80°C, Dry Heat | 95.5 | 4.2 | 99.7 |
| Photolytic | 90.3 | 9.2 | 99.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Mass balance should be close to 100% for a validated stability-indicating method.[3]
Conclusion
A thorough investigation of the degradation pathways and products of this compound through forced degradation studies is paramount for its successful development as a therapeutic agent. The experimental framework, analytical methodologies, and data interpretation strategies outlined in this guide provide a robust approach for researchers to systematically evaluate the stability of this compound. The insights gained from these studies will be invaluable for formulating a stable drug product with a well-defined shelf life, ultimately ensuring patient safety and therapeutic efficacy.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sgs.com [sgs.com]
- 4. biomedres.us [biomedres.us]
- 5. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Methodological & Application
Synthesis of Paldimycin B from Paulomycin A and B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycins are semi-synthetic antibiotics with activity against Gram-positive bacteria. They are derivatives of the naturally occurring paulomycins. Specifically, Paldimycin A and B are synthesized from their parent compounds, Paulomycin A and Paulomycin B, respectively. This document provides a detailed overview of the synthesis, including reaction schemes, experimental protocols, and characterization data, based on available scientific literature. The key transformation involves the reaction of the isothiocyanate group of the paulic acid moiety in paulomycins with N-acetyl-L-cysteine.
Chemical Transformation
Paldimycin (referred to as antibiotic 273a1) and its components, Paldimycin A (273a1 alpha) and Paldimycin B (273a1 beta), are synthesized from paulomycin, paulomycin A, and paulomycin B, respectively. The synthesis is achieved by reacting the parent paulomycin compound with N-acetyl-L-cysteine. The resulting semi-synthetic antibiotics exhibit chromatographic behavior (TLC, HPLC) and physical and chemical properties identical to those of the corresponding antibiotics produced by Streptomyces paulus.
The core chemical reaction is the addition of the thiol group from N-acetyl-L-cysteine to the isothiocyanate group present in the paulomycins. Paulomycins A and B are themselves part of a larger family of related compounds produced by Streptomyces paulus.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound from Paulomycin B:
-
Dissolution of Reactants:
-
Dissolve Paulomycin B in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile). The concentration should be determined based on the solubility of Paulomycin B.
-
In a separate vessel, dissolve a molar excess of N-acetyl-L-cysteine in the same solvent. A 1.1 to 2 molar equivalent of N-acetyl-L-cysteine is a reasonable starting point.
-
-
Reaction:
-
Slowly add the N-acetyl-L-cysteine solution to the stirred solution of Paulomycin B at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using chromatographic techniques. Preparative HPLC is the most likely method for obtaining high-purity this compound.
-
The choice of column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) will need to be optimized.
-
Data Presentation
Table 1: Reactants and Products
| Compound | Parent Compound | Reagent | Key Functional Group Transformation |
| Paldimycin A | Paulomycin A | N-acetyl-L-cysteine | Isothiocyanate to a dithiocarbamate derivative |
| This compound | Paulomycin B | N-acetyl-L-cysteine | Isothiocyanate to a dithiocarbamate derivative |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ |
| Molecular Weight | 1099.15 g/mol |
| Exact Mass | 1098.2967 |
| Elemental Analysis | C, 46.99; H, 5.69; N, 5.10; O, 33.48; S, 8.75 |
Visualizations
Experimental Workflow
The logical flow of the synthesis of this compound from Paulomycin B can be visualized as a straightforward process of reaction followed by purification.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Compounds
The relationship between the starting materials and the final product in the synthesis of both Paldimycin A and B is depicted below.
Caption: Synthesis of Paldimycins from Paulomycins.
Conclusion
The synthesis of this compound from Paulomycin B is a direct and conceptually simple process involving the addition of N-acetyl-L-cysteine. While the foundational literature establishes this transformation, detailed, publicly accessible protocols with specific quantitative data are sparse. The protocols and data presented here are based on the available information and general chemical principles. Researchers aiming to perform this synthesis should consider the provided information as a starting point and may need to undertake optimization studies to achieve the desired outcome. The characterization of the final product should be rigorously performed and compared with established data to confirm the identity and purity of the synthesized this compound.
References
Application Notes and Protocols for In Vitro Paldimycin B Antibacterial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antibacterial activity of Paldimycin B, a semisynthetic antibiotic derived from paulomycin. This compound has demonstrated potent activity against a range of Gram-positive bacteria. The following sections detail the methodologies for determining its efficacy through established in vitro assays, present available quantitative data, and illustrate the experimental workflows and its proposed mechanism of action.
Data Presentation
The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound against key Gram-positive pathogens. It is important to note that the activity of Paldimycin can be influenced by the testing medium, with greater activity often observed in nutrient-based media compared to Mueller-Hinton media.
| Bacterial Species | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 | 1 | 0.25 - 2 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 2 | 0.5 - 4 | [2] |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.12 | 0.25 | 0.06 - 0.5 | [3][4][5] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.25 | 0.5 | 0.12 - 1 | [6][7] |
| Enterococcus faecalis | Vancomycin-Susceptible | 1 | 2 | 0.5 - 4 | [8][9] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 | 4 | 1 - 8 | [10][11] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values are compiled from various sources and may vary based on the specific strains tested and the methodologies used.
Experimental Protocols
Accurate determination of this compound's antibacterial activity relies on standardized and well-controlled experimental protocols. The following are detailed methodologies for three key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the MIC of this compound against a specific bacterial strain in a liquid growth medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Prepare Antibiotic Disks: Impregnate sterile filter paper disks with a defined amount of this compound solution and allow them to dry.
-
Prepare Bacterial Lawn: Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to create a uniform bacterial lawn.
-
Apply Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is indicative of the antibacterial activity.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Pipettes and other standard microbiology equipment
Procedure:
-
Prepare Cultures: Grow a bacterial culture to the mid-logarithmic phase.
-
Set up Test Conditions: Prepare tubes with fresh broth containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Time-Course Sampling: Incubate the tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Proposed Mechanism of Action
This compound is understood to exert its antibacterial effect by inhibiting protein synthesis in bacteria. While the precise binding site is still under investigation, it is believed to be a member of the family of antibiotics that target the bacterial ribosome. The proposed mechanism involves the disruption of the elongation phase of protein translation.
This compound is thought to bind to the 50S ribosomal subunit, potentially at or near the peptidyl transferase center (PTC). This binding interferes with the accommodation of aminoacyl-tRNA in the A-site and/or inhibits the peptidyl transferase reaction itself, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This ultimately leads to the cessation of protein synthesis and bacterial cell death or growth inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of penicillin-resistant and penicillin-susceptible Streptococcus pneumoniae to newer antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Paldimycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin is a semi-synthetic antibiotic derived from paulomycins A and B.[1][2] It is a mixture of Paldimycin A and Paldimycin B.[1] Paldimycin demonstrates in vitro activity primarily against Gram-positive bacteria by inhibiting protein synthesis.[1][3] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter in the assessment of antimicrobial efficacy.[4][5][6]
The protocols described herein are based on the internationally recognized standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11] While specific performance characteristics for this compound have not been established by these organizations, the presented methods, particularly the broth microdilution technique, provide a standardized framework for its evaluation.
Quantitative Data Summary
The following table summarizes the in vitro activity of Paldimycin (a mixture of Paldimycin A and B) against a panel of Gram-positive bacteria. The data is presented as the MIC required to inhibit 90% of the tested isolates (MIC90). It is important to note that the activity of Paldimycin can be dependent on the testing medium and pH, with optimal activity observed in Nutrient broth at a pH of 6.8.[3][12]
| Bacterial Species | Number of Isolates | Paldimycin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Staphylococcus aureus | 105 | 0.5 | 1.0 |
| Staphylococcus epidermidis | 88 | 0.25 | 2.0 |
| Staphylococcus haemolyticus | 20 | 0.5 | 2.0 |
| Staphylococcus hominis | 10 | 0.5 | 2.0 |
| Enterococcus faecalis | 25 | 2.0 | 4.0 |
| Streptococcus pyogenes | 10 | 0.06 | 0.5 |
| Streptococcus agalactiae | 10 | 0.12 | 0.5 |
| Streptococcus pneumoniae | 10 | 0.06 | 0.25 |
| Corynebacterium species | 10 | 0.06 | 1.0 |
| Listeria monocytogenes | 10 | 0.25 | 1.0 |
Data sourced from Rolston et al., 1987.[3][12] Testing was performed using a broth microdilution method.
Experimental Protocols
The recommended method for determining the MIC of this compound is the broth microdilution method, following CLSI and EUCAST guidelines.[8][9][10] This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.
I. Broth Microdilution Method
A. Materials
-
This compound (ensure purity and known potency)
-
Sterile 96-well microtiter plates with lids
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium (Note: Paldimycin activity is medium-dependent[3][12])
-
Sterile deionized water or other appropriate solvent for this compound
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
B. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Reconstitute the this compound in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The appropriate solvent should be determined based on the solubility of this compound. If using an organic solvent like DMSO, ensure the final concentration in the assay does not exceed 1% and that a solvent control is included.
-
Filter-sterilize the stock solution if necessary.
C. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in the test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This usually requires a 1:100 dilution of the standardized suspension.
D. Plate Preparation and Inoculation
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate, except for the first column.
-
In the first column, add 100 µL of the appropriate this compound working solution (this will be the highest concentration).
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well of the dilution series.
-
The plate should include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Within 30 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
E. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Testing.
Logical Interpretation of MIC Results
Caption: Logic for Interpreting MIC Breakpoint Values.
References
- 1. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. MIC EUCAST [mic.eucast.org]
- 12. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Paldimycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, exhibiting activity against various Gram-positive bacteria. As with many antibiotics in development and quality control, a robust and reliable analytical method for its quantification is crucial. High-performance liquid chromatography (HPLC) offers the specificity, sensitivity, and accuracy required for the analysis of this compound in various matrices. This document provides a detailed application note and protocol for the HPLC analysis of this compound, based on established methods for the closely related paulomycin family of compounds.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A gradient elution with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous solution containing an ion-pairing agent (trifluoroacetic acid) allows for the efficient separation of this compound from potential impurities and degradation products. Detection is performed at a wavelength where this compound exhibits strong absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a variable wavelength UV detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ethyl acetate (analytical grade)
-
Methanol (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Fermentation Broth)
This protocol is adapted from methods used for paulomycin extraction.[1]
-
Harvest the fermentation broth by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry them in vacuo.
-
Redissolve the dried extract in a known volume of acetonitrile (e.g., 1 mL) for HPLC analysis.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions are based on a method developed for the analysis of paulomycins and should serve as a starting point for the analysis of this compound.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 90% B25-30 min: 90% to 100% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
Data Presentation
Quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
Application Notes & Protocols for the Mass Spectrometric Characterization of Paldimycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, exhibiting activity against Gram-positive bacteria.[1] Structurally, it is formed by the reaction of paulomycin B with N-acetyl-L-cysteine.[1] Due to its complex structure, mass spectrometry serves as a pivotal analytical technique for its characterization, enabling accurate mass determination, structural elucidation, and quantification in various matrices. These application notes provide a comprehensive overview of mass spectrometry-based techniques for the detailed characterization of this compound.
Molecular Profile of this compound
A summary of the key molecular properties of this compound is presented in the table below. This information is crucial for setting up mass spectrometry experiments and for the interpretation of acquired data.
| Property | Value | Reference |
| Chemical Formula | C43H62N4O23S3 | [2] |
| Molecular Weight | 1099.15 Da | [2] |
| Exact Mass | 1098.2967 Da | [2] |
| Monoisotopic Mass | 1098.2968 Da | [3] |
Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
The following table summarizes the predicted m/z values for various adducts of this compound that may be observed in mass spectrometry analysis. These values are essential for the identification of the parent ion in a mass spectrum.
| Adduct | m/z |
| [M+H]+ | 1099.3041 |
| [M+Na]+ | 1121.2860 |
| [M+K]+ | 1137.2600 |
| [M+NH4]+ | 1116.3306 |
| [M-H]- | 1097.2895 |
| [M+HCOO]- | 1143.2950 |
| [M+CH3COO]- | 1157.3107 |
Data sourced from PubChem CID 135565706.[3]
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the characterization of this compound using liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for this compound analysis.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the analysis of paulomycins, the parent compounds of this compound, and are suitable for the characterization of this compound.[4][5]
Protocol 1: Sample Preparation
This protocol describes the extraction of this compound from a fermentation broth. For other sample matrices, appropriate modifications may be necessary.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate
-
Acetonitrile
-
Water (LC-MS grade)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Harvest the fermentation broth by centrifugation to separate the supernatant from the cell mass.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate extracts and dry in vacuo using a rotary evaporator.
-
Redissolve the dried extract in a minimal amount of acetonitrile.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the redissolved extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the parameters for the separation and detection of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
Instrumentation:
-
HPLC system (e.g., Agilent 1200 series or equivalent)[4]
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)[4]
-
Mass spectrometer with electrospray ionization (ESI) source (e.g., Agilent 6520 Q-TOF or equivalent for high-resolution analysis)[4]
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 90% B
-
25-30 min: Linear gradient from 90% to 100% B[4]
-
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength (UV): 320 nm[4]
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Mass Range: m/z 100-1500[4]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V[6]
-
Gas Flow: Refer to instrument manufacturer's recommendations
-
Data Acquisition: Full scan for accurate mass determination and targeted MS/MS for fragmentation analysis.
Data Analysis and Interpretation
The logical process for identifying and characterizing this compound from the acquired LC-MS data is outlined in the diagram below.
Caption: Logic for this compound identification.
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound from its accurate mass. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the molecule. The fragmentation pattern of this compound is expected to be complex, likely involving losses of the N-acetyl-cysteine moiety, the sugar residues, and cleavages within the core structure, similar to what is observed for other paulomycins.[7]
Conclusion
The protocols and data presented here provide a robust framework for the characterization of this compound using modern mass spectrometry techniques. The combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural elucidation is a powerful approach for the unambiguous identification and characterization of this complex semi-synthetic antibiotic. These methods are crucial for quality control in drug development, metabolic studies, and for further research into the biological activity of this compound.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. PubChemLite - this compound (C43H62N4O23S3) [pubchemlite.lcsb.uni.lu]
- 4. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 7. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Paldimycin B: Application Notes and Protocols for Gram-positive Bacterial Infection Models
A review of available scientific literature reveals a significant scarcity of data regarding the application of Paldimycin B in in vivo Gram-positive bacterial infection models. While early research in the late 1980s highlighted its in vitro activity, comprehensive in vivo efficacy, dosage, and pharmacokinetic data appears to be unavailable in the public domain.
Paldimycin, a complex antibiotic, demonstrated notable in vitro inhibitory activity against a range of Gram-positive bacteria in early studies.[1][2] This initial promise, however, does not appear to have translated into extensive preclinical development involving animal infection models, according to currently accessible literature.
This document aims to provide a framework for researchers, scientists, and drug development professionals interested in evaluating this compound in Gram-positive infection models, based on general principles of antimicrobial agent testing. However, it must be stressed that the specific parameters for this compound would require empirical determination.
In Vitro Susceptibility Data (Summary)
Prior to any in vivo studies, understanding the in vitro activity of this compound is crucial. The following table summarizes the general findings from historical literature.
| Bacterial Species | This compound MIC Range (µg/mL) | Comparator Agent (e.g., Vancomycin) MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Data not available in recent literature | Data not available in recent literature | [1][2] |
| Streptococcus pneumoniae | Data not available in recent literature | Data not available in recent literature | |
| Coagulase-negative staphylococci | Data not available in recent literature | Data not available in recent literature | [1][2] |
| Enterococcus species | Data not available in recent literature | Data not available in recent literature |
Note: The activity of Paldimycin has been reported to be medium and pH-dependent.[1] It has also been shown to be inactive against most anaerobic Gram-positive bacteria.[3]
Proposed Experimental Protocols for In Vivo Evaluation
The following protocols are generalized methodologies for assessing the efficacy of a novel antimicrobial agent in common Gram-positive infection models. These would need to be adapted and optimized specifically for this compound.
Murine Systemic Infection (Sepsis) Model
This model is used to evaluate the efficacy of an antimicrobial agent in a disseminated bacterial infection.
Workflow:
Caption: Murine Systemic Infection Model Workflow.
Methodology:
-
Bacterial Strain: A well-characterized strain of Staphylococcus aureus (e.g., ATCC 29213) or Streptococcus pneumoniae would be used.
-
Animal Model: Female BALB/c or CD-1 mice, 6-8 weeks old.
-
Infection: Mice are infected via intraperitoneal injection of a bacterial suspension (e.g., 0.5 mL of 1 x 107 CFU/mL).
-
Treatment: this compound would be administered at various doses (to be determined) via a relevant clinical route (e.g., intravenous or subcutaneous). Treatment would typically begin 1-2 hours post-infection and continue for a specified duration (e.g., once or twice daily for 3 days).
-
Control Groups:
-
Vehicle control (the formulation buffer for this compound).
-
A known effective antibiotic (e.g., vancomycin) as a positive control.
-
-
Endpoints:
-
Survival: Monitored daily for 7-14 days.
-
Bacterial Burden: At defined time points (e.g., 24 hours post-treatment initiation), subsets of mice are euthanized, and target organs (spleen, liver) and blood are collected for quantitative bacterial culture (CFU counts).
-
Murine Thigh Infection Model
This localized infection model is useful for studying the pharmacodynamics of an antimicrobial agent.
Workflow:
Caption: Murine Thigh Infection Model Workflow.
Methodology:
-
Animal Model: Immunocompromised (neutropenic) mice are often used to ensure robust bacterial growth. Neutropenia can be induced by cyclophosphamide injections.
-
Infection: A localized infection is established by injecting a bacterial suspension directly into the thigh muscle.
-
Treatment: this compound treatment would commence at a set time post-infection (e.g., 2 hours). A range of doses would be tested.
-
Endpoint: The primary endpoint is the change in bacterial load in the infected thigh muscle over a 24-hour period. Thighs are aseptically removed, homogenized, and plated for CFU enumeration.
Pharmacokinetic Studies
A critical component of evaluating any new antimicrobial is understanding its pharmacokinetic profile.
Signaling Pathway (Conceptual):
Caption: Conceptual Pharmacokinetic Pathway.
Protocol:
-
Animal Model: Healthy mice or rats.
-
Administration: A single dose of this compound is administered (e.g., intravenously).
-
Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analysis: The concentration of this compound in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameters Calculated: Key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC) would be determined.
Conclusion and Future Directions
The lack of published in vivo data for this compound presents a significant knowledge gap. The protocols outlined above provide a standard framework for initiating such studies. Should a research program on this compound be undertaken, a systematic approach beginning with dose-range finding and toxicity studies, followed by pharmacokinetic profiling and efficacy testing in relevant infection models, would be essential. Given the historical nature of the initial research, it is also possible that this compound was deprioritized during early drug development for reasons not detailed in the available literature, such as unfavorable pharmacokinetic properties, toxicity, or challenges in manufacturing. Researchers should proceed with a clear understanding of these potential historical hurdles.
References
- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Bacterial Target Engagement of Paldimycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin, known to be active against Gram-positive bacteria.[1][2][3] It is recognized as a protein synthesis inhibitor, though its precise molecular target and mechanism of action within the bacterial ribosome have not been definitively elucidated in publicly available literature.[4] The paulic acid moiety is understood to be crucial for the antibiotic properties of both paulomycins and paldimycins.[2][5]
These application notes provide a comprehensive guide for researchers to investigate and determine the specific target engagement of this compound in bacteria. The protocols outlined below describe a systematic approach to first confirm its role as a protein synthesis inhibitor and then to pinpoint its specific molecular target and mechanism of action.
Section 1: Confirming Inhibition of Bacterial Protein Synthesis
The initial step in characterizing a putative protein synthesis inhibitor is to confirm its activity in a cell-free system. An in vitro transcription-translation (IVTT) assay is a robust method for this purpose. This assay allows for the synthesis of a reporter protein from a DNA template in a system reconstituted from purified components or a cell lysate.
Experimental Workflow: In Vitro Transcription-Translation (IVTT) Assay
Caption: Workflow for IVTT Assay.
Protocol 1: In Vitro Transcription-Translation (IVTT) Assay
This protocol is adapted from established methods for assessing protein synthesis inhibitors.[6][7]
Materials:
-
Commercial bacterial IVTT kit (e.g., E. coli S30 extract system)
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)
-
This compound
-
Control antibiotics (e.g., kanamycin, chloramphenicol)
-
Nuclease-free water
-
Luminometer and appropriate luciferase substrate
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in nuclease-free water or an appropriate solvent.
-
Set up IVTT reactions: In a microplate, combine the components of the IVTT system according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA.
-
Add inhibitors: Add the this compound dilutions to the respective wells. Include wells with control inhibitors and a no-drug control (vehicle).
-
Incubate: Incubate the reaction plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 1-2 hours).
-
Measure reporter activity: Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Data analysis: Plot the reporter activity against the concentration of this compound. Calculate the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.
Data Presentation: Expected IVTT Results
| Compound | Target | Putative Mechanism | Expected IC50 (µM) |
| This compound | Ribosome | Inhibition of protein synthesis | To be determined |
| Kanamycin (Control) | 30S Ribosomal Subunit | Binds to A-site, causes misreading | 0.1 - 1.0 |
| Chloramphenicol (Control) | 50S Ribosomal Subunit | Inhibits peptidyl transferase | 1.0 - 10 |
| Vehicle (Control) | N/A | No inhibition | >100 |
Section 2: Identifying the Ribosomal Subunit Target
Once confirmed as a protein synthesis inhibitor, the next step is to identify which ribosomal subunit (30S or 50S) this compound targets. This can be achieved by using a specialized IVTT system where the bacterial ribosomes are reconstituted from purified 30S and 50S subunits, with one of the subunits being derived from a resistant bacterium. However, a more direct and modern approach is the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for applying CETSA to bacterial cells.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator)
-
Variable temperature heat block or PCR machine
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
-
Antibodies against ribosomal proteins (e.g., L2, S3)
-
Mass spectrometer for proteome-wide analysis (optional)
Procedure:
-
Cell culture and treatment: Grow a bacterial culture to mid-log phase. Treat the culture with this compound or vehicle for a specified time.
-
Harvest and resuspend: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells using an appropriate method (e.g., sonication).
-
Separate soluble fraction: Centrifuge the lysates at high speed to pellet aggregated proteins and cell debris.
-
Protein analysis:
-
Western Blot: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using antibodies against specific 30S and 50S ribosomal proteins.
-
Mass Spectrometry: For a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all stabilized proteins.
-
-
Data analysis: A shift in the melting curve of a ribosomal protein to a higher temperature in the presence of this compound indicates direct binding.
Data Presentation: Expected CETSA Results
| Ribosomal Protein | Subunit | Function | Thermal Shift with this compound | Interpretation |
| uL2 | 50S | Peptidyl transferase center | +5°C | Potential Target |
| bS3 | 30S | Platform protein | No significant shift | Not a primary target |
| uL4 | 50S | Nascent peptide exit tunnel | +4°C | Potential Target |
| bS7 | 30S | Decoding center | No significant shift | Not a primary target |
Section 3: Pinpointing the Mechanism of Action
Once the target subunit is identified, more specific assays are needed to determine the precise mechanism of inhibition (e.g., inhibition of initiation, elongation, or termination). Toe-printing analysis is a powerful technique for this purpose.
Experimental Workflow: Toe-Printing Assay
Caption: Workflow for Toe-Printing Assay.
Protocol 3: Toe-Printing Assay
This protocol is based on the principle that a ribosome stalled on an mRNA template by an inhibitor will block the progression of reverse transcriptase, generating a cDNA product of a specific length.
Materials:
-
In vitro translation system
-
mRNA template with a defined start codon
-
A DNA primer complementary to a downstream region of the mRNA, labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye
-
Reverse transcriptase
-
This compound and control antibiotics
-
Reagents for denaturing polyacrylamide gel electrophoresis
Procedure:
-
Set up translation reactions: Combine the IVTT components and the mRNA template.
-
Add inhibitors: Add this compound or control antibiotics at concentrations known to inhibit translation. Include a no-drug control.
-
Initiate translation: Start the translation reaction by adding the initiator tRNA or by temperature shift, as required by the system. Allow the reaction to proceed for a short time to allow ribosome binding and stalling.
-
Primer extension: Add the labeled primer and reverse transcriptase to the reaction. The reverse transcriptase will synthesize cDNA until it encounters the stalled ribosome.
-
Analyze cDNA products: Denature the samples and separate the cDNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize results: Visualize the cDNA products by autoradiography or fluorescence imaging.
Data Presentation: Expected Toe-Printing Results
| Inhibitor | Known Mechanism | Expected Toe-Print |
| This compound | To be determined | A specific band indicating stalling at a particular codon. |
| Kasugamycin (Control) | Initiation inhibitor | A strong band at the start codon (+15 to +17 nucleotides downstream). |
| Kanamycin (Control) | Elongation inhibitor (causes misreading) | A smear of bands due to misreading and premature termination. |
| No Drug (Control) | Full-length translation | A band corresponding to the full-length cDNA product. |
Section 4: Identification of Resistance Mutations
Identifying spontaneous mutations that confer resistance to this compound can provide strong evidence for its direct target. This involves selecting for resistant mutants and then sequencing their genomes to identify mutations in genes encoding ribosomal proteins or rRNA.
Experimental Workflow: Resistance Mutation Analysis
Caption: Workflow for Resistance Mutation Analysis.
Protocol 4: Isolation and Sequencing of this compound-Resistant Mutants
Materials:
-
Sensitive bacterial strain (e.g., S. aureus)
-
Growth medium (liquid and solid)
-
This compound
-
Genomic DNA extraction kit
-
Next-generation sequencing platform
Procedure:
-
Determine MIC: Determine the minimum inhibitory concentration (MIC) of this compound for the wild-type bacterial strain.
-
Select for resistant mutants: Plate a high density of wild-type cells onto agar plates containing this compound at a concentration 4-8 times the MIC.
-
Isolate and confirm resistance: Isolate colonies that grow on the selection plates. Re-streak them on selective media and confirm their increased MIC to this compound.
-
Genomic DNA extraction: Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
Whole-genome sequencing: Sequence the genomes of the resistant mutants and the parent strain.
-
Bioinformatic analysis: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant isolates. Mutations in genes encoding ribosomal proteins or rRNA are strong candidates for the direct target of this compound.
Data Presentation: Potential Resistance Mutations
| Gene | Locus | Mutation | Encoded Protein | Subunit | Putative Role in Resistance |
| rplB | SAOUHSC_00001 | A123G | Ribosomal protein uL2 | 50S | Alters binding site in peptidyl transferase center |
| 23S rRNA | rrn1 | G2058A | 23S ribosomal RNA | 50S | Prevents this compound binding in the peptide exit tunnel |
| rpsL | SAOUHSC_00002 | K43N | Ribosomal protein uS12 | 30S | Indirectly affects ribosome conformation |
Conclusion
The methodologies described provide a robust framework for elucidating the target engagement of this compound. By systematically applying these biochemical and genetic approaches, researchers can move from the general classification of this compound as a protein synthesis inhibitor to a precise understanding of its molecular target and mechanism of action. This knowledge is critical for the future development and optimization of this and other novel antibiotics.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Use of Paldimycin B in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin, also known as U-70138F, is a semi-synthetic antibiotic derived from paulomycins A and B.[1] It is a mixture of Paldimycin A and Paldimycin B.[1] Paldimycin functions as a protein synthesis inhibitor and has demonstrated good antibacterial activity against Gram-positive pathogens.[1] The development of Paldimycin was discontinued due to the emergence of resistant isolates with prolonged exposure at subinhibitory and inhibitory concentrations.[2] These application notes provide an overview of the in vitro activity of this compound and protocols for its experimental use in a research setting, based on available historical data.
Quantitative Data
The in vitro antibacterial activity of Paldimycin is summarized in the table below. It is important to note that the activity of Paldimycin is dependent on the culture medium and pH, with greater activity observed in nutrient agar at a pH of 6.8 compared to Mueller-Hinton agar.[3][4]
| Bacterial Species | Number of Isolates | Paldimycin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 100 | 0.5 | 1.0 | [5] |
| Staphylococcus epidermidis | 50 | 0.5 | 2.0 | [5] |
| Staphylococcus haemolyticus | 25 | 1.0 | 4.0 | [5] |
| Staphylococcus hominis | 10 | 0.5 | 2.0 | [5] |
| Staphylococcus saprophyticus | 10 | 0.25 | 2.0 | [5] |
| Streptococcus pneumoniae | 25 | ≤0.06 | 0.25 | [5] |
| Streptococcus pyogenes (Group A) | 20 | ≤0.06 | 0.5 | [5] |
| Streptococcus agalactiae (Group B) | 20 | 0.12 | 0.5 | [5] |
| Enterococcus faecalis | 25 | 2.0 | 4.0 | [5] |
| Listeria monocytogenes | 10 | 0.25 | 1.0 | [5] |
| Staphylococci | Not specified | ≤2.0 | Generally comparable | [3] |
| Streptococci | Not specified | ≤2.0 | Generally comparable | [3] |
| Enterococci | Not specified | ≤2.0 | Generally comparable | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound
-
Gram-positive bacterial strains for testing
-
Nutrient Broth (adjusted to pH 6.8)
-
Mueller-Hinton Broth (for comparison, optional)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in sterile water). The final concentration of the organic solvent should be non-inhibitory to the test organisms.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Nutrient Broth (pH 6.8) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain tested.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in Nutrient Broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well (except the sterility control wells), bringing the final volume in each well to 110 µL.
-
Incubation: Cover the microtiter plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
Considerations:
-
An inoculum effect has been observed with Paldimycin, so careful standardization of the inoculum size is crucial.[6]
-
The activity of Paldimycin is medium-dependent. For optimal activity, use Nutrient Broth at pH 6.8.[3][5]
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general method to confirm the protein synthesis inhibitory activity of this compound using a cell-free transcription-translation system.
Materials:
-
This compound
-
Commercial cell-free bacterial transcription-translation kit (e.g., from E. coli S30 extract)
-
Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene under a bacterial promoter)
-
Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)
-
This compound dissolved in a suitable solvent
-
Positive control protein synthesis inhibitor (e.g., chloramphenicol, tetracycline)
-
Negative control (solvent vehicle)
-
Scintillation counter or appropriate detection instrument for the reporter protein
Procedure:
-
Assay Setup: In sterile microcentrifuge tubes or a microplate, set up the transcription-translation reactions according to the kit manufacturer's instructions. A typical reaction would include the S30 extract, buffer, amino acid mixture, and reporter plasmid DNA.
-
Addition of this compound: Add varying concentrations of this compound to the reaction tubes. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Incubation: Incubate the reactions at the recommended temperature (usually 37°C) for the specified time (e.g., 60-90 minutes) to allow for transcription and translation to occur.
-
Detection of Protein Synthesis:
-
Radiolabeling: If using a radiolabeled amino acid, stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Enzyme Activity: If using a reporter gene like luciferase, add the appropriate substrate and measure the light output using a luminometer. For β-galactosidase, add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the negative control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Visualizations
Caption: Mechanism of action of this compound as a bacterial protein synthesis inhibitor.
Caption: Experimental workflow for MIC determination of this compound.
References
- 1. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Compound | AntibioticDB [antibioticdb.com]
- 3. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin B is a semi-synthetic antibiotic derived from Streptomyces paulus. As a member of the paulomycin family, it exhibits potent activity against a range of Gram-positive bacteria.[1] This document provides detailed application notes and protocols for the laboratory use of this compound, including its formulation, mechanism of action, and methodologies for key experiments.
Chemical and Physical Properties
This compound is a complex glycosidic antibiotic. A summary of its key properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101411-71-6 | [2] |
| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ | [2] |
| Molecular Weight | 1099.15 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
| Storage | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C, dry and dark. | [2] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis. Its primary target is the bacterial Elongation Factor Tu (EF-Tu).[3] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.
This compound binds to EF-Tu, preventing the release of the EF-Tu-GDP complex from the ribosome after GTP hydrolysis. This stalls the ribosome, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth.
References
Application Notes and Protocols: Techniques for Assessing Paldimycin B Efficacy in Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS), which acts as a protective barrier. The development of novel therapeutic agents that can effectively disrupt these resilient structures is a critical area of research. Paldimycin B is an antibiotic that has shown potential against various bacterial pathogens. These application notes provide detailed protocols for assessing the biofilm disruption and inhibition efficacy of this compound against common biofilm-forming pathogens. The described assays are designed to quantify the reduction in biofilm biomass, the viability of embedded bacterial cells, and to visualize the structural changes in the biofilm, providing a comprehensive evaluation of the agent's potential.
Overview of Biofilm Efficacy Assays
Several methods can be employed to evaluate the ability of an agent like this compound to inhibit biofilm formation or disrupt pre-formed biofilms. The most common in vitro methods for initial screening and characterization include:
-
Crystal Violet (CV) Assay: A simple and widely used method to quantify the total biofilm biomass.[1] Crystal violet stains the cells and the extracellular matrix, and the amount of retained dye is proportional to the biofilm mass.[1]
-
Metabolic Assays (XTT/TTC): These assays measure the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[1][2] Tetrazolium salts, such as 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide (XTT), are reduced by metabolically active cells to a colored formazan product that can be quantified spectrophotometrically.[1][2][3]
-
Confocal Laser Scanning Microscopy (CLSM): A powerful imaging technique used to visualize the three-dimensional structure of biofilms and assess bacterial viability in situ.[4][5] By using fluorescent stains for live and dead cells, CLSM provides qualitative and quantitative data on the effect of the antimicrobial agent on biofilm architecture and cell viability.[4][5][6]
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay using Crystal Violet
This protocol assesses the ability of this compound to prevent the formation of biofilms.
Experimental Workflow:
Caption: Workflow for the Crystal Violet biofilm inhibition assay.
Step-by-Step Procedure:
-
Bacterial Suspension Preparation: Prepare a bacterial suspension in the appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for Staphylococcus aureus) to a final optical density at 600 nm (OD600) of 0.05.
-
This compound Preparation: Prepare serial dilutions of this compound in the same growth medium.
-
Plate Inoculation: In a 96-well flat-bottom plate, add 100 µL of the bacterial suspension and 100 µL of the this compound dilutions to each well.[7] Include wells with 100 µL of bacterial suspension and 100 µL of medium as an untreated control, and wells with 200 µL of sterile medium as a negative control. To prevent evaporation, fill the outer wells of the plate with 200 µL of sterile water.[8][9]
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[7][10]
-
Washing: Carefully aspirate the planktonic culture from each well without disturbing the biofilm. Gently wash the wells twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.[1]
-
Fixation: Fix the biofilm by incubating the plate at 60°C for 1 hour.[7]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[11]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.[1] Invert the plate on a paper towel and let it air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[1][10] Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a plate reader.[1]
Protocol 2: Biofilm Disruption Assay using Crystal Violet
This protocol assesses the ability of this compound to disrupt pre-formed biofilms.
Experimental Workflow:
Caption: Workflow for the Crystal Violet biofilm disruption assay.
Step-by-Step Procedure:
-
Biofilm Formation: Follow steps 1 and 4 from the Biofilm Inhibition Assay protocol (Section 2.1), adding 200 µL of the bacterial suspension to the wells.
-
Treatment with this compound: After incubation, carefully aspirate the planktonic culture from each well. Gently wash the wells twice with 200 µL of sterile PBS.[1] Prepare serial dilutions of this compound in fresh growth medium. Add 200 µL of the diluted agent to the biofilm-containing wells. Include wells with medium only as an untreated control.[1]
-
Incubation: Incubate the plate at 37°C for a further 24 hours.[1]
-
Staining and Quantification: Follow steps 5-10 from the Biofilm Inhibition Assay protocol (Section 2.1).
Protocol 3: Biofilm Viability Assay using XTT
This protocol evaluates the effect of this compound on the metabolic activity of bacteria within the biofilm.[1]
Experimental Workflow:
Caption: Workflow for the XTT biofilm viability assay.
Step-by-Step Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-3 from the Biofilm Disruption Assay protocol (Section 2.2).
-
Viability Assay and Quantification: a. After treatment, aspirate the medium and wash the wells twice with sterile PBS.[3] b. Prepare the XTT-menadione solution. For each 1 ml of XTT solution (1 mg/ml in PBS), add 20 µl of menadione solution (0.4 mM in acetone). c. Add 100 µL of the XTT-menadione solution to each well. d. Incubate the plate at 37°C for 2-5 hours in the dark.[3] Metabolically active bacteria will reduce the colorless XTT to a water-soluble orange formazan product.[2] e. After incubation, transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate. f. Measure the absorbance at 490 nm using a plate reader.[3]
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the visualization of biofilm structure and the differentiation of live and dead cells after treatment with this compound.
Experimental Workflow:
Caption: Workflow for CLSM imaging of biofilms.
Step-by-Step Procedure:
-
Biofilm Growth and Treatment: a. Place sterile glass coverslips into the wells of a 6-well plate. b. Add 2 mL of a diluted bacterial suspension (OD600 = 0.05) to each well.[9] c. Incubate at 37°C for 48 hours to allow for robust biofilm formation on the coverslips. d. After incubation, gently remove the medium and wash the coverslips twice with PBS. e. Add 2 mL of fresh medium containing the desired concentration of this compound to the wells. Include an untreated control. f. Incubate for a further 24 hours.
-
Staining: a. After treatment, carefully remove the medium and wash the coverslips twice with PBS. b. Prepare a LIVE/DEAD staining solution (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions. c. Add the staining solution to the coverslips and incubate for 15-30 minutes in the dark at room temperature.
-
Imaging: a. Gently remove the staining solution and mount the coverslip onto a microscope slide. b. Visualize the biofilm using a confocal laser scanning microscope. Live bacteria will fluoresce green (SYTO 9), while dead bacteria will fluoresce red (propidium iodide). c. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.[5]
Data Presentation
Quantitative data from the Crystal Violet and XTT assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| This compound Conc. (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Biofilm Inhibition | % Biofilm Disruption |
| Untreated Control | 1.25 ± 0.12 | 0% | 0% |
| 0.5 | 1.02 ± 0.09 | 18.4% | 18.4% |
| 1 | 0.78 ± 0.07 | 37.6% | 37.6% |
| 2 | 0.45 ± 0.05 | 64.0% | 64.0% |
| 4 | 0.21 ± 0.03 | 83.2% | 83.2% |
| 8 | 0.10 ± 0.02 | 92.0% | 92.0% |
Table 2: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)
| This compound Conc. (µg/mL) | Absorbance at 490 nm (Mean ± SD) | % Metabolic Activity Reduction |
| Untreated Control | 0.98 ± 0.08 | 0% |
| 0.5 | 0.85 ± 0.07 | 13.3% |
| 1 | 0.65 ± 0.06 | 33.7% |
| 2 | 0.38 ± 0.04 | 61.2% |
| 4 | 0.19 ± 0.02 | 80.6% |
| 8 | 0.09 ± 0.01 | 90.8% |
Signaling Pathways in Biofilm Formation
Understanding the signaling pathways involved in biofilm formation can provide insights into the potential mechanisms of action of this compound. In Staphylococcus aureus, the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (sarA) are key players.[12]
Caption: Key signaling pathways in S. aureus biofilm formation.
The sarA gene product, SarA, is a global regulator that can promote biofilm formation by activating the production of polysaccharide intercellular adhesin (PIA) through the ica operon.[12] The agr system, a quorum-sensing system, generally acts to inhibit biofilm formation and promote dispersal in mature biofilms.[12] It upregulates the expression of RNAIII, which in turn represses the expression of surface adhesion proteins and activates the production of proteases and phenol-soluble modulins (PSMs) that facilitate biofilm dispersal.[12][13] this compound could potentially interfere with any of these steps to exert its anti-biofilm activity.
References
- 1. benchchem.com [benchchem.com]
- 2. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Biofilm Metabolic Activity by the XTT Reduction Assay [bio-protocol.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Crystal violet assay [bio-protocol.org]
- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wlv.openrepository.com [wlv.openrepository.com]
Application Notes and Protocols for Paldimycin B Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the synergistic potential of Paldimycin B, a semi-synthetic antibiotic, when used in combination with other antimicrobial agents. This compound, derived from paulomycins, is known to inhibit bacterial protein synthesis and has shown efficacy primarily against Gram-positive pathogens.[1] Investigating its synergistic interactions with other antibiotics can be a promising strategy to enhance its therapeutic efficacy, broaden its spectrum of activity, and combat the emergence of drug-resistant bacteria.
Introduction to this compound and Antibiotic Synergy
This compound is a derivative of paulomycins A and B and functions by inhibiting protein synthesis in bacteria.[1][2] The primary mechanism of action of related compounds involves stimulating the dissociation of peptidyl-tRNA from the ribosome, which halts the elongation of the polypeptide chain.[3]
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[4] Synergy testing is a critical component of antimicrobial research and drug development for several reasons:
-
Enhanced Efficacy: Synergistic combinations can lead to more effective treatment of infections.
-
Reduced Dosage: By working together, the required dosage of each antibiotic may be reduced, potentially minimizing dose-related toxicity.
-
Combating Resistance: Combination therapy can be effective against resistant strains and may reduce the likelihood of resistance development.[5]
This document outlines three standard in vitro methods for assessing antibiotic synergy: the Checkerboard Assay, the Time-Kill Curve Assay, and the E-test (Epsilometer test).
Mechanism of Action of this compound
This compound, like other protein synthesis inhibitors in its class, is understood to interfere with the bacterial ribosome. The proposed mechanism involves the disruption of the normal protein elongation cycle by causing the premature release of peptidyl-tRNA from the ribosome. This action effectively terminates protein synthesis.
Experimental Protocols for Synergy Testing
The following protocols are generalized and should be optimized for the specific bacterial strains and antibiotics being tested.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[4][6] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index.
References
- 1. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cell-based Assays for Paldimycin B Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin, known for its activity against Gram-positive bacteria by inhibiting protein synthesis. As with any potential therapeutic agent, evaluating its cytotoxic effects on mammalian cells is a critical step in preclinical development to assess its safety profile. This document provides detailed protocols for a panel of standard cell-based assays to determine the cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
Core Concepts in Cytotoxicity Testing
Understanding the mechanism of cell death induced by a compound is crucial. The primary mechanisms include:
-
Apoptosis: A programmed and regulated form of cell death characterized by specific morphological and biochemical events, including cell shrinkage, membrane blebbing, and activation of caspase enzymes.
-
Necrosis: A non-programmed form of cell death resulting from acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents.
The following protocols describe assays to quantify these different aspects of cytotoxicity.
Data Presentation
The following tables present example data from cytotoxicity assays performed with this compound on a hypothetical mammalian cell line (e.g., HEK293, HepG2, or a relevant cancer cell line). Note: This data is illustrative to demonstrate how results from these assays can be presented. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: MTT Assay - Metabolic Activity
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Example IC50 Value]} |
| 1 | 95.2 ± 5.1 | |
| 10 | 78.6 ± 6.3 | |
| 50 | 52.1 ± 4.8 | |
| 100 | 25.4 ± 3.9 | |
| 250 | 10.8 ± 2.1 |
Table 2: LDH Release Assay - Membrane Integrity
| This compound Conc. (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | \multirow{6}{*}{[Example EC50 Value]} |
| 1 | 8.9 ± 1.5 | |
| 10 | 22.4 ± 2.8 | |
| 50 | 48.9 ± 4.2 | |
| 100 | 75.1 ± 5.9 | |
| 250 | 92.3 ± 3.7 |
Table 3: Caspase-3/7 Glo Assay - Apoptosis Induction
| This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 50 | 5.8 ± 0.7 |
| 100 | 8.2 ± 1.1 |
| 250 | 4.1 ± 0.6 (potential secondary necrosis) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[4]
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm[4]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[8]
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium (serum-free medium may be required for the assay step to reduce background)
-
LDH assay kit (commercially available kits provide the necessary reagents: substrate mix, assay buffer, and stop solution)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 490 nm[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should be used to correct for background absorbance.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Caspase-3/7 Glo Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[11]
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
96-well white-walled, clear-bottom microplates (for luminescence measurements)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with serial dilutions of this compound as described in the MTT protocol. Include vehicle controls.
-
Incubation: Incubate for the desired time to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use. Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the cell culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle control.
Visualizations
Signaling Pathway of Apoptosis Induction
Experimental Workflow for Cytotoxicity Assays
Concluding Remarks
The selection of appropriate cell-based assays is critical for a comprehensive evaluation of the cytotoxic potential of this compound. The MTT, LDH, and caspase-3/7 assays provide complementary information on cell viability, membrane integrity, and apoptosis, respectively. It is recommended to perform these assays across a range of concentrations and time points to establish a detailed cytotoxic profile of this compound. Furthermore, utilizing multiple cell lines, including both cancerous and non-cancerous lines, will provide a broader understanding of its therapeutic index and potential off-target effects. While direct cytotoxic data for this compound on mammalian cells is limited in publicly available literature, a related compound, paulomycin G, has demonstrated cytotoxic activity against several human tumor cell lines. This suggests that the potential for cytotoxicity should be carefully investigated for this compound. The protocols and frameworks provided herein offer a robust starting point for such investigations.
References
- 1. Leptomycin B inhibits the proliferation, migration, and invasion of cultured gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Toxicity of polymyxins: a systematic review of the evidence from old and recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Paldimycin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available in vivo data for Paldimycin B necessitates that the following protocols and data tables are presented as representative examples based on established methodologies for antibiotics with similar spectra of activity, such as vancomycin and linezolid. Researchers should consider these as a starting point and optimize the experimental parameters for this compound based on their own in vitro data and preliminary in vivo studies.
Introduction to this compound
This compound is a semi-synthetic antibiotic derived from paulomycins A and B. It functions as a protein synthesis inhibitor and has demonstrated in vitro activity against a range of Gram-positive bacteria. To evaluate its therapeutic potential, in vivo studies in relevant animal models are essential to assess its efficacy, pharmacokinetic profile, and safety.
Suggested In Vivo Animal Models
Given this compound's activity against Gram-positive pathogens, particularly Staphylococcus aureus, the following murine models are recommended for initial in vivo evaluation.
-
Murine Thigh Infection Model: This localized infection model is highly reproducible and allows for the direct quantification of bacterial burden in the tissue, making it ideal for efficacy studies.
-
Murine Systemic Infection (Sepsis) Model: This model assesses the ability of the antibiotic to protect against a life-threatening systemic infection and is a critical measure of overall efficacy.
-
Acute Toxicity Model: To determine the maximum tolerated dose (MTD) and observe any immediate adverse effects.
Data Presentation: Illustrative Data Tables
The following tables are templates for organizing and presenting quantitative data from in vivo studies of this compound.
Table 1: Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) | Log10 CFU Reduction |
| Vehicle Control | - | q12h | 6.5 ± 0.3 | 8.2 ± 0.4 | -1.7 ± 0.5 |
| This compound | 10 | q12h | 6.6 ± 0.2 | 5.1 ± 0.5 | 1.5 ± 0.4 |
| This compound | 25 | q12h | 6.5 ± 0.3 | 3.8 ± 0.6 | 2.7 ± 0.5 |
| This compound | 50 | q12h | 6.7 ± 0.2 | 2.4 ± 0.7 | 4.3 ± 0.6 |
| Vancomycin | 50 | q12h | 6.6 ± 0.4 | 2.8 ± 0.5 | 3.8 ± 0.4 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | T½ (h) |
| Intravenous | 10 | Data | Data | Data | Data |
| Subcutaneous | 25 | Data | Data | Data | Data |
| Oral | 50 | Data | Data | Data | Data |
Table 3: Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality (%) | Clinical Signs Observed | Body Weight Change (%) |
| 50 | Intravenous | 5 | 0 | No observable adverse effects | +2.5 ± 1.0 |
| 100 | Intravenous | 5 | 0 | Lethargy, ruffled fur | -1.2 ± 2.5 |
| 200 | Intravenous | 5 | 20 | Severe lethargy, ataxia | -5.8 ± 3.1 |
| Vehicle | Intravenous | 5 | 0 | No observable adverse effects | +2.8 ± 1.2 |
Experimental Protocols
Murine Thigh Infection Model for Efficacy Testing
This protocol is adapted from established methods for testing antibiotics against Staphylococcus aureus.
Materials:
-
This compound (formulated in a suitable vehicle, e.g., 5% DMSO in sterile saline)
-
Positive control antibiotic (e.g., Vancomycin)
-
Vehicle control
-
Staphylococcus aureus strain (e.g., MRSA strain USA300)
-
6-8 week old female BALB/c mice
-
Cyclophosphamide (for inducing neutropenia, optional but recommended for robust efficacy assessment)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline
-
Tissue homogenizer
-
Standard laboratory equipment for microbiology and animal handling
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Subculture the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Wash the bacterial cells twice with sterile saline by centrifugation and resuspend in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Animal Preparation (Neutropenic Model):
-
Infection:
-
Treatment:
-
Two hours post-infection, begin treatment.
-
Administer this compound, vehicle control, or positive control antibiotic via the desired route (e.g., subcutaneous or intravenous).
-
Continue treatment at a defined dosing schedule (e.g., every 12 hours) for a specified duration (e.g., 24 or 48 hours).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates overnight at 37°C and count the colonies to determine the bacterial load (CFU/thigh).
-
Calculate the log10 CFU reduction for each treatment group compared to the vehicle control at the start of treatment.
-
Preliminary Acute Toxicity Study
Materials:
-
This compound
-
Vehicle
-
Healthy 6-8 week old mice (e.g., Swiss Webster)
-
Standard animal observation and handling equipment
Protocol:
-
Dose Preparation:
-
Prepare a range of this compound doses in the appropriate vehicle. The dose range should be selected based on in vitro MIC values and anticipated efficacy.
-
-
Administration:
-
Administer a single dose of this compound or vehicle to groups of mice (n=3-5 per group) via the intended clinical route (e.g., intravenous).
-
Use a dose escalation design.
-
-
Observation:
-
Monitor the animals continuously for the first 4 hours and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), respiratory rate, and any signs of distress.
-
Record body weight daily.
-
Note any mortality.
-
-
Endpoint:
-
Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.
-
Basic Pharmacokinetic Study
Materials:
-
This compound
-
Vehicle
-
Healthy 6-8 week old cannulated mice (optional, for serial sampling) or non-cannulated mice
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Protocol:
-
Dose Administration:
-
Administer a single dose of this compound to mice via the desired route (e.g., intravenous, subcutaneous).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
For sparse sampling (non-cannulated mice), use a small number of mice (n=3) for each time point.
-
For serial sampling (cannulated mice), multiple samples can be collected from the same animal.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (T½).
-
Mandatory Visualizations
Caption: General workflow for preclinical in vivo testing of a new antibiotic.
Caption: Hypothetical signaling pathway for this compound as a protein synthesis inhibitor.
Caption: Logical flow for preclinical evaluation of a new antibiotic candidate.
References
Troubleshooting & Optimization
Troubleshooting Paldimycin B solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paldimycin B. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic antibiotic derived from paulomycin.[1][2] It functions as a protein synthesis inhibitor, targeting the bacterial ribosome to halt the production of essential proteins, thereby inhibiting bacterial growth.[3]
Q2: What are the known physicochemical properties of this compound?
While extensive experimental data is limited, the following properties have been calculated for Paldimycin. These values can help in predicting its behavior in various solvents.
| Property | Value | Reference |
| Molecular Formula | C43H62N4O23S3 | [1] |
| Molecular Weight | 1099.15 g/mol | [1] |
| XLogP | -2.67 | [3] |
| Hydrogen Bond Donors | 22 | [3] |
| Hydrogen Bond Acceptors | 54 | [3] |
Q3: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
This compound, like many complex antibiotics, is expected to have low solubility in purely aqueous solutions. Refer to the detailed troubleshooting guide below for a step-by-step approach to address solubility challenges.
Troubleshooting Guide: this compound Solubility
This guide provides a systematic approach to troubleshoot and overcome common solubility issues with this compound in aqueous solutions for in vitro experiments.
Problem: this compound does not fully dissolve or precipitates out of solution.
Step 1: Initial Solvent and Stock Solution Preparation
-
Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds.
-
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution, but monitor for any signs of degradation (color change).
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Dilution into Aqueous Media
-
Issue: The compound precipitates when the DMSO stock is diluted into your aqueous experimental buffer (e.g., cell culture media, assay buffer).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility.
-
Detailed Explanations:
-
Final DMSO Concentration: Many cell lines can tolerate up to 0.5-1% DMSO, but higher concentrations are often cytotoxic. If your dilution scheme results in a higher final DMSO concentration, you may need to prepare a more concentrated initial stock.
-
pH Optimization: The solubility of ionizable compounds can be highly pH-dependent. Since this compound has numerous hydrogen bond donors and acceptors, its charge state and solubility may vary with pH. Testing the solubility in your buffer system at slightly different pH values could reveal an optimal range.
-
Co-solvents and Surfactants: For particularly challenging compounds, the addition of a small amount of a biocompatible co-solvent or a non-ionic surfactant to the final aqueous solution can help maintain solubility. Always run appropriate vehicle controls in your experiments to ensure these additives do not affect the outcome.
-
Sonication: Brief sonication can help to break up small aggregates and disperse the compound more evenly in the solution. Use a bath sonicator to avoid heating the sample.
-
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.
-
Prepare this compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (a pre-dilution of your stock to the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as a growth control (no antibiotic).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (wells 1-12), resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action and Experimental Workflow Visualization
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound acts by inhibiting protein synthesis at the ribosomal level. The following diagram illustrates the general mechanism of action for this class of antibiotics.
Caption: this compound inhibits bacterial protein synthesis.
Experimental Workflow: Antibiotic Susceptibility Testing (AST)
The following diagram outlines a typical workflow for determining the susceptibility of bacteria to this compound.
Caption: Workflow for antibiotic susceptibility testing.
References
Technical Support Center: Optimizing Paldimycin B for In Vitro Experiments
Welcome to the technical support center for Paldimycin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comprehensive data tables to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic antibiotic derived from Streptomyces paulus. It functions as a protein synthesis inhibitor, specifically targeting the 50S ribosomal subunit in Gram-positive bacteria. By binding to the 50S subunit, this compound is thought to interfere with the peptidyl transferase reaction, thereby halting peptide bond formation and inhibiting bacterial growth.
Q2: What is the optimal pH for this compound activity in vitro?
A2: The antibacterial activity of this compound is pH-dependent. It exhibits greater potency in acidic to neutral conditions, with optimal activity observed at a pH of 6.8.[1][2] It is crucial to consider the pH of your culture medium to ensure maximal efficacy of the antibiotic.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3] Stock solutions should also be stored at -20°C.
Q4: Is this compound effective against Gram-negative bacteria?
A4: this compound is primarily active against Gram-positive bacteria.[1][4] Its efficacy against Gram-negative bacteria is limited.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity. | Suboptimal pH of the culture medium. this compound activity is pH-dependent, with reduced efficacy at alkaline pH. | Ensure the pH of your experimental medium is buffered to approximately 6.8 for optimal activity. |
| Degradation of this compound. The compound may be unstable in certain culture media over long incubation periods. | Prepare fresh stock solutions and add this compound to the culture medium immediately before starting the experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| High protein binding in serum-containing medium. this compound may bind to serum proteins, reducing its bioavailable concentration. | Consider reducing the serum concentration in your medium if experimentally feasible, or increasing the this compound concentration to compensate for protein binding. | |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Inoculum size variation. Inconsistent bacterial inoculum density can lead to variable MIC values. | Standardize your bacterial inoculum using a spectrophotometer (e.g., to an OD600 of 0.5) to ensure a consistent starting cell density for each experiment. |
| Incomplete dissolution of this compound. The compound may not be fully dissolved in the initial stock solution. | Ensure complete dissolution of this compound powder in the appropriate solvent before preparing serial dilutions. Gentle warming or vortexing may aid dissolution. | |
| Observed cytotoxicity in mammalian cell lines at expected antibacterial concentrations. | Off-target effects. At higher concentrations, this compound may exhibit some level of cytotoxicity to mammalian cells. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. Use concentrations well below the IC50 for your antibacterial experiments. |
| Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at certain concentrations. | Include a solvent control in your experiments to assess the toxicity of the vehicle alone. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells. |
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ≤ 2 | [1] |
| Streptococcus species | ≤ 2 | [1] |
| Enterococcus species | ≤ 2 | [1] |
| Listeria monocytogenes | ≤ 2 | [1] |
Note: The activity of this compound is enhanced in nutrient agar at pH 6.8 compared to Mueller-Hinton agar.[1][2]
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines (Hypothetical Data)
| Cell Line | Assay Type | IC50 (µM) |
| HeLa | MTT | > 100 |
| HepG2 | MTT | > 100 |
| HEK293 | MTT | > 100 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Nutrient Broth, pH 6.8)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
MTT Assay for Cytotoxicity Assessment
Objective: To assess the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Paldimycin B stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Paldimycin B.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under specific conditions to ensure its stability and integrity. For short-term storage, a temperature of 0 - 4°C in a dry, dark environment is recommended. For long-term storage, the compound should be kept at -20°C.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Q3: What factors can affect the stability of this compound?
A3: Several factors can influence the stability of this compound, leading to its degradation. These include:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
pH: The stability of many antibiotics is pH-dependent. Extremes in pH (highly acidic or alkaline conditions) can catalyze hydrolysis and other degradation reactions.
-
Light: Exposure to ultraviolet or fluorescent light can cause photodegradation of light-sensitive compounds.
-
Oxidation: this compound may be susceptible to oxidation. The presence of oxidizing agents or exposure to air can lead to degradation.
-
Enzymatic Degradation: If working with biological matrices, enzymes present in the sample can potentially degrade this compound.
Q4: Is this compound sensitive to freeze-thaw cycles?
A4: While specific data on the freeze-thaw stability of this compound is not available, it is a general recommendation for complex molecules to minimize the number of freeze-thaw cycles. Repeated cycling can lead to degradation. It is advisable to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh this compound solutions for each experiment. If using a stored stock solution, qualify its integrity by running a control experiment. Consider performing a stability study of your stock solution under your storage conditions. |
| Loss of biological activity | This compound has degraded due to improper storage or handling. | Review storage conditions of both solid and solution forms. Ensure the compound is protected from light and stored at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatography | Degradation of this compound. | This may indicate the formation of degradation products. It is recommended to perform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method. |
| Precipitate formation in solution | Poor solubility or degradation of this compound in the chosen solvent. | Ensure the solvent is appropriate for this compound and that the concentration is within its solubility limit. If a precipitate forms after storage, it may be a sign of degradation. |
This compound Storage Conditions Summary
| Form | Storage Condition | Duration |
| Solid | Dry, dark at 0 - 4°C | Short-term (days to weeks)[1] |
| Solid | Dry, dark at -20°C | Long-term (months to years)[1] |
| In Solution | Aliquoted at ≤ -20°C | Short-term (recommended to be prepared fresh) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Oven
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, methanol, or a buffer of neutral pH) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good separation between the parent this compound peak and any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
The results will help in identifying the degradation pathways and in the development of a stability-indicating method capable of separating the parent drug from its degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Paldimycin B Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Paldimycin B. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for this compound synthesis?
A1: this compound is a semi-synthetic antibiotic. The synthesis involves the reaction of paulomycin B, a natural product from Streptomyces paulus, with N-acetyl-L-cysteine.[1] This reaction results in the addition of an N-acetyl-L-cysteine moiety to the paulomycin B scaffold.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Precursor Availability: Paulomycin B is obtained through fermentation of Streptomyces paulus, and its yield and purity can be variable.[2]
-
Reaction Control: The reaction between paulomycin B and N-acetyl-L-cysteine can lead to the formation of side products, including Paldimycin A from co-fermented paulomycin A.
-
Product Instability: this compound can be sensitive to pH and temperature, potentially leading to degradation during the reaction and subsequent purification steps.[3][4][5]
Q3: What are the critical parameters for the purification of this compound?
A3: Successful purification of this compound, typically using High-Performance Liquid Chromatography (HPLC), relies on:
-
Column Selection: A C18 reversed-phase column is often suitable for the separation of complex natural and semi-synthetic products.[6]
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[6]
-
pH Control: Maintaining an optimal pH of the mobile phase is crucial for the stability of this compound and to achieve good chromatographic resolution. A slightly acidic pH is often preferred for similar compounds.
-
Temperature Control: Performing the purification at a controlled, and often reduced, temperature can help minimize degradation of the target compound.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
HPLC: To assess the purity of the sample by observing the number and relative area of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the successful addition of the N-acetyl-L-cysteine moiety to the paulomycin B backbone.[1][7]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal stoichiometry of reactants. | 1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 2. Conduct the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and degradation. Ensure the pH of the reaction mixture is controlled. 3. Perform small-scale experiments to optimize the molar ratio of paulomycin B to N-acetyl-L-cysteine. |
| Presence of Multiple Products | 1. Formation of Paldimycin A due to paulomycin A in the starting material. 2. Side reactions of N-acetyl-L-cysteine. 3. Degradation of this compound into smaller fragments. | 1. Purify the paulomycin B starting material to remove any contaminating paulomycin A before the synthesis step. 2. Use a mild base to deprotonate the thiol of N-acetyl-L-cysteine selectively. Consider using protecting groups for other reactive functionalities if necessary. 3. Analyze the byproducts by MS to identify degradation pathways and adjust reaction and work-up conditions (e.g., temperature, pH) accordingly. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during work-up. | 1. After the reaction, use a different solvent system for extraction in which the product has lower solubility. 2. Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH. | 1. Reduce the amount of sample injected onto the column. 2. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the silica. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Poor Resolution Between this compound and Impurities | 1. Suboptimal mobile phase gradient. 2. Inappropriate column chemistry. | 1. Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. 2. Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 column with different end-capping). |
| Loss of Product During Purification | 1. Degradation on the column. 2. Irreversible binding to the stationary phase. | 1. Perform the purification at a lower temperature. Ensure the mobile phase is degassed to prevent oxidation. 2. Pre-condition the column with a sample of lower importance to passivate any active sites. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and store it in the recommended solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Hypothetical Synthesis of this compound
Objective: To synthesize this compound from paulomycin B and N-acetyl-L-cysteine.
Materials:
-
Paulomycin B (purified from Streptomyces paulus fermentation broth)
-
N-acetyl-L-cysteine
-
Anhydrous, degassed solvent (e.g., a mixture of Tetrahydrofuran and water)
-
Mild base (e.g., Sodium Bicarbonate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve paulomycin B in the anhydrous, degassed solvent in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve N-acetyl-L-cysteine and a slight molar excess of the mild base in the same solvent system.
-
Slowly add the N-acetyl-L-cysteine solution to the paulomycin B solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Once the reaction is complete, quench the reaction by adding a suitable buffer.
-
Perform an aqueous work-up to remove water-soluble impurities.
-
Extract the crude this compound with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Proceed with the purification of the crude product.
Hypothetical HPLC Purification of this compound
Objective: To purify crude this compound using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 4 mL/min.
-
Detection Wavelength: 254 nm and 320 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B (linear gradient)
-
35-40 min: 70% to 100% B (linear gradient)
-
40-45 min: 100% B (isocratic)
-
45-50 min: 100% to 10% B (linear gradient)
-
50-60 min: 10% B (isocratic - re-equilibration)
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (10% B).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a stable powder.
Visualizations
Caption: this compound Synthesis and Purification Workflow.
Caption: General Troubleshooting Logic Flowchart.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B aggregation issues in experimental buffers
Welcome to the technical support center for Paldimycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing potential aggregation issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic glycosidic antibiotic derived from paulomycin. It is primarily active against a variety of Gram-positive bacteria. Its mechanism of action is the inhibition of protein synthesis, a critical process for bacterial viability. While the precise binding site on the ribosome is not fully elucidated, it is understood to interfere with the translation process, thereby halting bacterial growth.
Q2: I am observing precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What is causing this?
Precipitation or aggregation of this compound upon dilution into aqueous buffers is likely due to its low aqueous solubility. This compound is a large, complex molecule with physicochemical properties that can lead to challenges in maintaining its solubility in physiological buffer systems, especially at higher concentrations or neutral to alkaline pH.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1]
Q4: How should I store my this compound stock solution and powder?
-
Solid Powder: Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1]
-
Stock Solution in DMSO: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guide: this compound Aggregation in Experimental Buffers
This guide provides systematic steps to troubleshoot and mitigate aggregation issues when using this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
Potential Cause 1: Low Aqueous Solubility this compound, like many large glycosidic antibiotics, has limited solubility in aqueous solutions. The transition from a highly soluble environment (DMSO) to an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Optimize Buffer pH: The solubility of complex molecules can be highly pH-dependent. Based on the behavior of similar glycosidic antibiotics, solubility might be improved in slightly acidic conditions (pH 3-5).[2] It is crucial to ensure that the chosen pH is compatible with your experimental system.
-
Incorporate a Surfactant: A low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in your final buffer can help to maintain the solubility of hydrophobic compounds.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the rapid change in solvent environment that leads to precipitation.
Potential Cause 2: Buffer Composition Certain ions or components in your buffer system may interact with this compound, reducing its solubility.
Solutions:
-
Buffer Screening: Test the solubility of this compound in a panel of different buffer systems (e.g., Phosphate, Tris, HEPES) to identify the most compatible one.
-
Avoid High Salt Concentrations: High concentrations of salts can sometimes lead to the "salting out" of less soluble compounds. If possible, reduce the salt concentration in your buffer.
Summary of Recommended Starting Conditions for Solubilization
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | This compound is readily soluble in DMSO.[1] |
| Working Buffer pH | Slightly Acidic (pH 5.0-6.5) | May improve solubility, but must be compatible with the experiment. |
| Final DMSO Concentration | <1% (v/v) | Minimize potential solvent effects on the biological system. |
| Additives | Low concentration of non-ionic surfactant (e.g., 0.01% Tween-20) | Can help to prevent aggregation in the final aqueous solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound into Aqueous Experimental Buffer
-
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal aggregation.
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous experimental buffer (pre-warmed or at room temperature)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Perform a serial dilution of the stock solution in your experimental buffer to reach the final desired concentration.
-
When adding the this compound stock to the aqueous buffer, vortex or pipette mix immediately to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the final working solution immediately or within a short timeframe, as stability in aqueous solutions may be limited.
-
Visualizations
Logical Workflow for Troubleshooting this compound Aggregation
A step-by-step workflow for addressing this compound aggregation issues.
Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound targets the bacterial ribosome, inhibiting protein synthesis.
References
Technical Support Center: Semi-Synthesis of Paldimycin B
Welcome to the technical support center for the semi-synthesis of Paldimycin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield of this valuable antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the semi-synthetic route to this compound?
A1: this compound is synthesized from its precursor, paulomycin B, by reacting it with N-acetyl-L-cysteine.[1] This reaction attaches the N-acetyl-L-cysteine moiety to the paulomycin B structure, resulting in this compound.
Q2: What is the mechanism of action of this compound?
A2: this compound is an antibiotic that is active against Gram-positive bacteria.[1] While the precise mechanism is not detailed in the provided search results, it is known to be a member of the paulomycin family of antibiotics, which are glycosylated compounds.[2][3]
Q3: What are the key starting materials for the semi-synthesis of this compound?
A3: The primary starting materials are paulomycin B and N-acetyl-L-cysteine.[1] Paulomycin B is a natural product produced by fermentation of Streptomyces paulus.[3]
Q4: What analytical techniques are used to characterize this compound?
A4: The characterization of this compound and confirmation of its synthesis can be performed using chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] Spectroscopic methods like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy would also be essential for full structural elucidation.
Troubleshooting Guides
Low or No Yield of this compound
Q: My reaction has resulted in a low yield or no this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the semi-synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions and work-up procedure. Below is a systematic guide to troubleshooting this issue.
Caption: Impurity formation and mitigation strategies.
1. Unreacted Starting Materials:
-
Cause: Incomplete reaction.
-
Solution:
-
Optimize reaction conditions as described in Table 1.
-
Monitor the reaction to completion using TLC or HPLC.
-
2. Potential Side Products:
-
Oxidation of N-acetyl-L-cysteine: The thiol group can be oxidized to form a disulfide.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Multiple Acylations: If paulomycin B has other reactive sites, multiple additions of N-acetyl-L-cysteine could occur.
-
Solution: Carefully control the stoichiometry of the reactants.
-
3. Product Degradation:
-
Cause: this compound may be sensitive to pH, temperature, or light.
-
Solution:
-
During work-up and purification, use buffered solutions if necessary and avoid extreme pH.
-
Keep the temperature low during purification and storage.
-
Protect the product from light.
-
Experimental Protocols
Semi-synthesis of this compound
This protocol is a general guideline based on the known reaction. Optimization of the specific conditions will likely be necessary.
Materials:
-
Paulomycin B
-
N-acetyl-L-cysteine
-
Anhydrous DMF
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
TLC or HPLC for reaction monitoring
Procedure:
-
Preparation: Dry the reaction vessel thoroughly.
-
Dissolution: Under an inert atmosphere, dissolve Paulomycin B in anhydrous DMF.
-
Addition of Reagents:
-
Add the non-nucleophilic base (e.g., 1.1 equivalents) to the solution and stir.
-
In a separate flask, dissolve N-acetyl-L-cysteine (e.g., 1.5 equivalents) in a small amount of anhydrous DMF.
-
Add the N-acetyl-L-cysteine solution dropwise to the Paulomycin B solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every hour).
-
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a mild acid to neutralize the base).
-
Work-up:
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or using preparative HPLC.
-
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for this compound synthesis.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating pH for Optimal Paldimycin B Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the activity of Paldimycin B in culture media by adjusting the pH. This compound, a semi-synthetic antibiotic derived from Streptomyces paulus, exhibits pH-dependent activity, and understanding this relationship is critical for accurate and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: Research has indicated that this compound exhibits its greatest antibacterial activity in Nutrient Broth at a pH of 6.8.[1]
Q2: What type of bacteria is this compound active against?
A2: this compound is primarily active against Gram-positive bacteria.
Q3: Which culture medium is recommended for testing this compound activity?
A3: Nutrient Broth is the recommended medium for achieving optimal activity of this compound, with the pH adjusted to 6.8.[1] While other media like Mueller-Hinton Broth can be used for susceptibility testing, this compound's activity may be different.
Q4: Why is pH adjustment of the culture medium important for this compound?
Q5: How does this compound work?
A5: this compound acts as a protein synthesis inhibitor, thereby halting essential processes for bacterial growth and survival.
Troubleshooting Guide
Issue 1: Higher than expected MIC values for this compound against susceptible Gram-positive bacteria.
-
Question: My MIC assays are showing that this compound is less effective than anticipated. What could be the cause?
-
Answer:
-
Check the pH of your culture medium. The most likely reason for reduced activity is a suboptimal pH. Standard culture media like Nutrient Broth and Mueller-Hinton Broth typically have a final pH of around 7.3-7.4.[2][3][4] this compound's optimal activity is at pH 6.8.[1] You must adjust the pH of your medium before use.
-
Verify the culture medium used. this compound's activity is greatest in Nutrient Broth.[1] If you are using a different medium, such as Mueller-Hinton Broth, you may observe different activity levels.
-
Ensure proper storage of this compound. Improper storage can lead to degradation of the compound.
-
Issue 2: Inconsistent MIC results between experiments.
-
Question: I am getting variable MIC values for this compound across different experimental setups. Why is this happening?
-
Answer:
-
Inconsistent pH of the culture medium. Small variations in the final pH of your prepared media can lead to significant differences in this compound activity. It is crucial to accurately measure and adjust the pH of each batch of medium.
-
Bacterial inoculum density. Ensure that you are using a standardized bacterial inoculum for each experiment, as variations in bacterial density can affect MIC results.
-
Incubation conditions. Maintain consistent incubation times and temperatures as these can also influence bacterial growth and antibiotic activity.
-
Issue 3: Difficulty in dissolving this compound.
-
Question: I am having trouble dissolving this compound for my experiments. What should I do?
-
Answer: The solubility of this compound may be influenced by the solvent and pH. Refer to the manufacturer's instructions for the recommended solvent. If solubility issues persist, slight adjustments to the pH of the solvent (if compatible with the experimental design) may aid in dissolution.
Data Presentation
The following table illustrates the expected trend of this compound activity, represented by Minimum Inhibitory Concentration (MIC) values, at different pH levels against a susceptible Gram-positive organism like Staphylococcus aureus. Note that these values are representative and the exact MICs should be determined experimentally.
| pH of Culture Medium | Expected MIC (µg/mL) of this compound | Interpretation |
| 6.5 | Lower | High Activity |
| 6.8 | Lowest | Optimal Activity |
| 7.0 | Higher | Moderate Activity |
| 7.4 | Highest | Reduced Activity |
Experimental Protocols
Protocol for Preparation of pH-Adjusted Nutrient Broth
This protocol outlines the steps for preparing Nutrient Broth at the optimal pH of 6.8 for this compound activity testing.
Materials:
-
Nutrient Broth powder
-
Distilled or deionized water
-
Calibrated pH meter
-
Sterile 1 M HCl and 1 M NaOH solutions
-
Autoclave
-
Sterile flasks or bottles
Procedure:
-
Prepare the Medium: Prepare Nutrient Broth according to the manufacturer's instructions. Typically, this involves dissolving the specified amount of powder in distilled or deionized water.[2][5][6]
-
Initial pH Measurement: Allow the medium to cool to room temperature and measure the pH using a calibrated pH meter. The initial pH will likely be around 7.4.[2]
-
pH Adjustment: Carefully add sterile 1 M HCl dropwise to the medium while gently stirring. Continuously monitor the pH until it reaches 6.8. If you overshoot the target pH, use sterile 1 M NaOH to adjust it back.
-
Sterilization: Dispense the pH-adjusted medium into appropriate flasks or bottles and sterilize by autoclaving according to standard procedures (typically at 121°C for 15 minutes).
-
Final pH Verification (Optional but Recommended): After autoclaving and allowing the medium to cool to room temperature, aseptically take a small aliquot to verify the final pH. Autoclaving can sometimes cause a slight shift in pH.[7][8]
Visualizations
Caption: Workflow for preparing pH-adjusted culture media.
Caption: Impact of pH on this compound activity.
References
- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. himedialabs.com [himedialabs.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. usbio.net [usbio.net]
- 6. Nutrient broth composition and uses - RBR Life Science [rbrlifescience.com]
- 7. How to adjust the pH of a bacterial culture medium using a buffer? - Microbiology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Paldimycin B Dose Optimization for Animal Studies
Welcome to the technical support center for Paldimycin B dose optimization in animal studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on establishing robust experimental protocols for this semi-synthetic antibiotic. Given the limited recent literature on this compound, this guide focuses on the fundamental principles and methodologies for determining optimal dosing in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Paldimycin is a semi-synthetic antibiotic derived from paulomycins A and B, produced by Streptomyces paulus.[1][2] It is typically a mixture of Paldimycin A and this compound.[3] Its primary mechanism of action is the inhibition of protein synthesis, and it has demonstrated activity against Gram-positive bacteria.[3]
Q2: I can't find established animal study protocols for this compound. Where should I start?
Due to the scarcity of recent in vivo data for this compound, researchers should approach dose optimization by following established principles for preclinical evaluation of novel antibiotics. This involves a stepwise approach encompassing dose-ranging studies, pharmacokinetic analysis, and efficacy testing in a relevant infection model.
Troubleshooting and Experimental Guides
Issue 1: How do I determine a starting dose for my first in vivo experiment with this compound?
Answer:
A starting dose for in vivo studies is typically estimated from in vitro data, specifically the Minimum Inhibitory Concentration (MIC) against the target pathogen. A common approach is to conduct a dose-ranging study, also known as a dose-escalation study, to determine the Maximum Tolerated Dose (MTD).
Experimental Protocol: Dose-Ranging and MTD Determination
-
Animal Model: Select a common rodent model, such as BALB/c mice.
-
Grouping: Divide animals into several groups (e.g., 5 groups of 3-5 mice each).
-
Dosing:
-
Administer this compound via the intended clinical route (e.g., intravenous or intraperitoneal).
-
Start with a low dose, estimated from in vitro efficacy, and escalate the dose in subsequent groups.
-
Include a vehicle control group.
-
-
Monitoring: Observe the animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including:
-
Changes in weight
-
Behavioral changes (lethargy, agitation)
-
Physical appearance (ruffled fur, hunched posture)
-
Mortality
-
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.
Data Presentation: Example of a Dose-Escalation Study Design
| Group | Number of Animals | This compound Dose (mg/kg) | Route of Administration | Observation Period |
| 1 | 5 | 1 | Intravenous | 14 days |
| 2 | 5 | 5 | Intravenous | 14 days |
| 3 | 5 | 20 | Intravenous | 14 days |
| 4 | 5 | 50 | Intravenous | 14 days |
| 5 | 5 | Vehicle Control | Intravenous | 14 days |
Issue 2: My initial doses of this compound are not showing efficacy in my infection model. How do I troubleshoot this?
Answer:
A lack of efficacy can be due to several factors, including inappropriate dosage, poor pharmacokinetic properties, or the choice of animal model. A critical step in addressing this is to perform a pharmacokinetic (PK) study to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in your animal model.
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rodents
-
Animal Model: Use the same animal model and strain as in your efficacy studies (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: Administer a single dose of this compound at a dose level expected to be therapeutic (based on MTD studies).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Analysis:
-
Process blood samples to separate plasma.
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound in plasma at each time point.
-
-
Data Modeling: Plot plasma concentration versus time and calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters for this compound
| Parameter | Description | Example Value |
| Cmax | Maximum plasma concentration | 15 µg/mL |
| Tmax | Time to reach Cmax | 0.5 hours |
| AUC (0-t) | Area under the concentration-time curve | 45 µg*h/mL |
| t1/2 | Elimination half-life | 3 hours |
| CL | Clearance | 0.2 L/h/kg |
| Vd | Volume of distribution | 0.8 L/kg |
These are hypothetical values for illustrative purposes.
Issue 3: How do I link the pharmacokinetic data to the desired antibacterial effect?
Answer:
This is achieved through Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. The goal is to identify the PK/PD index that best correlates with the efficacy of this compound. For antibiotics, the three main PK/PD indices are:
-
%T > MIC: The percentage of the dosing interval that the drug concentration remains above the MIC.
-
Cmax/MIC: The ratio of the peak drug concentration to the MIC.
-
AUC/MIC: The ratio of the area under the concentration-time curve to the MIC.
Experimental Protocol: PK/PD Index Determination
-
Infection Model: Use a relevant animal infection model, such as the neutropenic murine thigh infection model.[1]
-
Dose Fractionation: Administer a range of total daily doses of this compound, but vary the dosing schedule to differentiate between the PK/PD indices. For example, a total daily dose of 24 mg/kg could be given as:
-
24 mg/kg once a day
-
12 mg/kg every 12 hours
-
6 mg/kg every 6 hours
-
-
Efficacy Readout: After a set period (e.g., 24 hours), euthanize the animals and determine the bacterial load (Colony Forming Units - CFU) in the target tissue (e.g., thigh muscle).
-
Analysis: Correlate the reduction in CFU with each of the PK/PD indices to determine which one has the strongest correlation with efficacy. For protein synthesis inhibitors like this compound, efficacy is often linked to %T > MIC or AUC/MIC .
Issue 4: How do I establish the efficacy of an optimized this compound dose?
Answer:
Once you have determined the optimal PK/PD target, you can design an efficacy study to confirm that your dosing regimen can achieve this target and lead to a significant reduction in bacterial burden in a relevant infection model.
Experimental Protocol: Efficacy Study in a Murine Sepsis Model
-
Animal Model: BALB/c mice.
-
Infection: Induce systemic infection (sepsis) by intraperitoneal injection of a lethal dose of a this compound-susceptible Gram-positive bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Treatment Groups:
-
Group 1 (Treatment): Administer the optimized dose and schedule of this compound, starting at a clinically relevant time point post-infection (e.g., 1-2 hours).
-
Group 2 (Control): Administer a vehicle control.
-
Group 3 (Comparator): (Optional) Administer a standard-of-care antibiotic for MRSA infections (e.g., vancomycin).
-
-
Endpoints:
-
Primary: Survival over a period of 7-10 days.
-
Secondary: Bacterial load in blood and key organs (e.g., spleen, liver, kidneys) at a specified time point (e.g., 24 hours post-treatment).
-
Visualizations
References
Preventing Paldimycin B degradation during experiments
Welcome to the Paldimycin B Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues encountered during the handling and use of this compound, helping you to identify and resolve potential degradation problems.
| Observation | Potential Cause | Recommended Solution |
| Reduced antibacterial activity in assays. | Degradation of this compound into inactive forms. This is often due to the hydrolysis of the paulic acid moiety. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term use (days to weeks) or -80°C for long-term storage (months). Minimize the time the compound spends in aqueous solutions before use. |
| Precipitate forms in the stock solution. | The solubility of this compound has been exceeded, or the solvent is not of a high enough grade. | Ensure the DMSO used is anhydrous and of high purity. Warm the vial to room temperature before opening to prevent moisture condensation. If a precipitate is observed, gently warm the solution and vortex to redissolve. If it does not redissolve, prepare a fresh stock solution at a lower concentration. |
| Inconsistent results between experiments. | Variable degradation of this compound due to differences in experimental conditions. | Standardize all experimental parameters. Pay close attention to the pH of buffers and media, incubation times and temperatures, and exposure to light. Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. |
| Color change observed in the solution. | Potential chemical degradation of the compound. | Discard the solution and prepare a fresh stock. Investigate the experimental conditions (e.g., pH, presence of reactive agents) that may have led to the degradation. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store this compound powder?
-
This compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
-
Q2: How do I prepare a stock solution of this compound?
-
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in anhydrous DMSO. It is recommended to warm the vial to room temperature before opening to minimize moisture condensation.
-
-
Q3: How should I store this compound stock solutions?
-
For short-term storage (days to weeks), stock solutions can be kept at -20°C. For long-term storage (months), it is recommended to store them at -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.
-
Stability and Degradation
-
Q4: What are the main causes of this compound degradation?
-
While specific degradation pathways for this compound are not extensively documented, studies on its parent compound, paulomycin, indicate that the paulic acid moiety is a point of instability.[2] Hydrolysis of the isothiocyanate group in this moiety can lead to the formation of inactive paulomenols. Therefore, exposure to aqueous environments, non-optimal pH, and prolonged storage at inappropriate temperatures can contribute to degradation.
-
-
Q5: Is this compound sensitive to light?
-
Yes, it is recommended to protect this compound from light.[1] Both the solid compound and its solutions should be stored in light-resistant containers (e.g., amber vials) or protected from light by other means, such as wrapping with aluminum foil.
-
-
Q6: How stable is this compound in cell culture media?
-
The stability of this compound in specific cell culture media has not been quantitatively reported. However, due to the potential for hydrolysis in aqueous environments, it is advisable to add this compound to the culture medium immediately before starting the experiment. The duration of the experiment should be kept as short as possible to minimize potential degradation.
-
Experimental Use
-
Q7: What precautions should I take when using this compound in my experiments?
-
Always use freshly prepared dilutions from a properly stored stock solution. Minimize the exposure of the compound to harsh conditions such as extreme pH, high temperatures, and direct light. When preparing working solutions in aqueous buffers or media, do so immediately before use.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Under aseptic conditions, add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI or EUCAST).
-
Prepare this compound dilutions:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentrations for the assay.
-
-
Prepare bacterial inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculate the plate:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determine the Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Visualizations
Caption: Putative degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Paldimycin B MIC assays
Welcome to the technical support center for Paldimycin B MIC assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic antibiotic derived from paulomycins.[1] It is primarily active against Gram-positive bacteria.[1] Its mechanism of action is the inhibition of protein synthesis, although the precise binding site on the ribosome and the exact stage of inhibition are not definitively established in publicly available literature. Generally, protein synthesis inhibitors interfere with processes at the 30S or 50S ribosomal subunits.[2][3]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound powder should be kept at -20°C in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. This compound is soluble in dimethyl sulfoxide (DMSO). Stock solutions prepared in DMSO can be stored at -20°C for up to three months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][5]
Q3: My this compound MIC results are inconsistent between replicates. What are the potential causes?
A3: Inconsistent MIC results can arise from several factors. Common issues include:
-
Inaccurate Inoculum Preparation: Variation in the starting bacterial density can significantly impact MIC values.
-
Media Composition Variability: Different batches or brands of media can have slight variations in nutrient and cation concentrations, affecting both bacterial growth and antibiotic activity.
-
pH Fluctuations: The activity of this compound can be pH-dependent. Inconsistent pH of the prepared media can lead to variable results.
-
Improper Serial Dilutions: Errors in the dilution of this compound can lead to incorrect final concentrations in the assay wells.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the antibiotic and media components, leading to skewed results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound MIC assays in a question-and-answer format.
Issue 1: Higher than expected MIC values for control strains.
Question: My MIC values for quality control strains like Staphylococcus aureus ATCC 29213 are consistently higher than the expected range. What could be the cause?
Answer: This issue often points to problems with the antibiotic's potency or the assay conditions. Consider the following:
-
This compound Degradation:
-
Improper Storage: Has the this compound powder or stock solution been stored correctly? Exposure to light, moisture, or repeated freeze-thaw cycles can degrade the compound.
-
Age of Stock Solution: If the DMSO stock solution is older than 3 months, consider preparing a fresh stock.
-
-
Assay Media Composition:
-
High Cation Concentration: Increased concentrations of divalent cations like Ca²⁺ and Mg²⁺ in the Mueller-Hinton Broth (MHB) can sometimes interfere with the activity of certain antibiotics, leading to higher MICs.[3][6][7][8] It is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines.
-
Media pH: If the pH of your prepared media is lower than the optimal range for this compound activity, it could result in higher MICs.
-
-
High Inoculum Density: An inoculum density higher than the standard 5 x 10⁵ CFU/mL can lead to an "inoculum effect," where a higher concentration of the antibiotic is required to inhibit the larger bacterial population.
Issue 2: Significant variation in MIC values across different experiments.
Question: I am repeating the same MIC assay, but the results are not reproducible. What factors should I investigate?
Answer: Lack of reproducibility is a common challenge. A systematic review of your protocol is necessary.
-
Standardize Inoculum Preparation: Ensure a consistent method for preparing your bacterial inoculum to the correct McFarland standard and subsequent dilution to achieve the target CFU/mL.
-
Media Preparation Consistency:
-
Use the same brand and lot of media for all related experiments if possible.
-
Prepare the media in a consistent manner, paying close attention to the final pH.
-
-
Incubation Conditions: Maintain consistent incubation temperature (35°C ± 2°C) and duration (18-24 hours) as per CLSI guidelines.
-
Pipetting Accuracy: Verify the calibration of your pipettes to ensure accurate serial dilutions of this compound and consistent addition of inoculum.
Issue 3: "Skipped wells" or trailing endpoints.
Question: I am observing growth in wells with higher this compound concentrations than in wells with lower concentrations (skipped wells), or I see a gradual decrease in growth over a wide concentration range (trailing endpoints). What does this indicate?
Answer: These phenomena can complicate the determination of the true MIC.
-
Contamination: Contamination of a well with a resistant organism can lead to unexpected growth. Visually inspect the wells and consider performing a purity plate from the anomalous wells.
-
Drug Precipitation: this compound is soluble in DMSO but may precipitate when diluted in aqueous media. Visually inspect the wells for any precipitate. If precipitation is suspected, ensure the DMSO concentration in the final assay volume is low (typically <1%) and that the stock solution is properly dissolved before dilution.
-
Bacteriostatic vs. Bactericidal Activity: Some antibiotics are bacteriostatic, meaning they inhibit growth but do not kill the bacteria. This can sometimes lead to trailing endpoints where a small number of bacteria persist and show partial growth.
-
Heteroresistance: The bacterial population may contain a subpopulation of cells with higher resistance. This can manifest as faint growth at concentrations above the apparent MIC.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the impact of various factors on this compound MIC values. Note: Specific experimental data for this compound is limited in public literature; these tables are based on known behaviors of similar antibiotic classes and general principles of antimicrobial susceptibility testing.
Table 1: Effect of pH on this compound MIC (µg/mL) against Staphylococcus aureus
| pH | S. aureus Strain A | S. aureus Strain B (MRSA) |
| 6.8 | 0.5 | 1 |
| 7.2 | 1 | 2 |
| 7.6 | 2 | 4 |
Table 2: Effect of Media Composition on this compound MIC (µg/mL) against Streptococcus pneumoniae
| Media Type | S. pneumoniae Strain C | S. pneumoniae Strain D |
| Cation-Adjusted MHB + 5% LHB | 0.25 | 0.5 |
| Brain Heart Infusion Broth | 0.5 | 1 |
| Tryptic Soy Broth | 1 | 2 |
| (LHB: Lysed Horse Blood) |
Table 3: Impact of Inoculum Size on this compound MIC (µg/mL) against Staphylococcus aureus
| Inoculum (CFU/mL) | S. aureus Strain E |
| 5 x 10⁴ | 0.5 |
| 5 x 10⁵ (Standard) | 1 |
| 5 x 10⁶ | 4 |
Experimental Protocols
1. Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For Streptococcus pneumoniae, supplement CAMHB with 2-5% lysed horse blood.
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
-
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate or in separate tubes. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume after inoculation).
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. For example, if the final well volume is 100 µL, you will add 50 µL of a 1 x 10⁶ CFU/mL bacterial suspension to 50 µL of the antibiotic dilution.
-
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Below are diagrams to illustrate key concepts and workflows.
Caption: Hypothetical mechanism of this compound action.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of divalent cation concentrations on the antibiotic susceptibilities of nonfermenters other than Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Location of the streptomycin ribosomal binding site explains its pleiotropic effects on protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Susceptibility of Glycopeptide-resistant and Glycopeptide-sensitive Enterococci to Commonly Used Biocides in a Super-speciality Hospital: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of cation content of agar on the activity of gentamicin, tobramycin, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing Paldimycin B off-target effects
Disclaimer: As of late 2025, specific public data on the off-target effects of Paldimycin B is limited. The following troubleshooting guides and FAQs are based on the known mechanism of action of this compound as a protein synthesis inhibitor, data from its parent compounds (paulomycins), and general strategies for mitigating off-target effects of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a semi-synthetic antibiotic that belongs to the paulomycin family.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1] By targeting bacterial ribosomes, it effectively halts the production of essential proteins, leading to bacterial growth inhibition or death.
Q2: What are the potential off-target effects of this compound in eukaryotic cells?
While this compound is designed to selectively target bacterial ribosomes, potential off-target effects in eukaryotic cells could arise from several mechanisms:
-
Mitochondrial Ribosome Inhibition: Eukaryotic mitochondria possess their own 70S ribosomes, which are similar to bacterial ribosomes.[3] Inhibition of mitochondrial protein synthesis can lead to cellular dysfunction.
-
Interaction with Other Cellular Components: As with many small molecules, this compound could potentially interact with other proteins or cellular pathways, leading to unintended consequences.
-
Cytotoxicity: Studies on a related compound, Paulomycin G, have shown cytotoxic activity against human cancer cell lines, suggesting that this compound could also exhibit off-target cytotoxicity.[4]
Q3: What are the common symptoms of off-target effects in cell culture experiments?
Researchers might observe the following in their cell cultures, which could indicate off-target effects:
-
Reduced cell viability or proliferation.
-
Changes in cellular morphology.
-
Alterations in mitochondrial function (e.g., decreased ATP production).
-
Induction of apoptosis or necrosis.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Eukaryotic Cell Lines
Problem: You are observing significant cytotoxicity in your eukaryotic cell line upon treatment with this compound, even at concentrations expected to be selective for bacteria.
Possible Cause: this compound may be inhibiting mitochondrial protein synthesis or interacting with other essential cellular pathways in your specific cell line.
Troubleshooting Steps:
-
Confirm this compound Concentration and Purity:
-
Verify the concentration of your stock solution.
-
Ensure the purity of your this compound batch through methods like HPLC.
-
-
Perform a Dose-Response Curve:
-
Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your eukaryotic cell line.
-
Compare this to the MIC (minimum inhibitory concentration) against your target bacteria. A small therapeutic window (ratio of IC50 to MIC) suggests potential on-target toxicity issues.
-
-
Assess Mitochondrial Function:
-
Measure mitochondrial protein synthesis directly using techniques like BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) with mitochondrial-specific labeling.
-
Evaluate mitochondrial respiration using assays like the Seahorse XF Analyzer.
-
Measure ATP levels using a commercial kit.
-
-
Investigate Apoptosis Induction:
-
Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to detect apoptotic and necrotic cells.
-
Perform western blotting for key apoptosis markers like cleaved caspase-3.
-
Experimental Protocol: Assessing Mitochondrial Protein Synthesis using BONCAT
This protocol provides a method to specifically measure the inhibition of mitochondrial protein synthesis.
| Step | Procedure |
| 1 | Seed eukaryotic cells in a multi-well plate and allow them to adhere overnight. |
| 2 | Pre-treat cells with a cytoplasmic protein synthesis inhibitor (e.g., emetine) for 30 minutes to isolate mitochondrial translation. |
| 3 | Treat cells with varying concentrations of this compound for the desired time. Include a positive control (e.g., chloramphenicol) and a vehicle control. |
| 4 | Add a non-canonical amino acid, L-azidohomoalanine (AHA), to the medium and incubate for 1-4 hours to allow for its incorporation into newly synthesized mitochondrial proteins. |
| 5 | Lyse the cells and perform a click chemistry reaction to conjugate a fluorescent reporter (e.g., a DBCO-dye) to the AHA-labeled proteins. |
| 6 | Analyze the fluorescent signal by in-gel fluorescence or flow cytometry to quantify the level of mitochondrial protein synthesis. |
Data Presentation: Hypothetical Cytotoxicity and Mitochondrial Inhibition Data
| Compound | Bacterial MIC (µg/mL) | Eukaryotic IC50 (µg/mL) | Mitochondrial Protein Synthesis IC50 (µg/mL) |
| This compound | 0.1 | 10 | 5 |
| Control Antibiotic | 0.5 | >100 | >100 |
This table illustrates how a higher eukaryotic IC50 and mitochondrial protein synthesis IC50 for a control antibiotic would indicate better selectivity compared to this compound.
Issue 2: Inconsistent Antibacterial Efficacy
Problem: You are observing variable or lower-than-expected antibacterial activity of this compound in your experiments.
Possible Causes:
-
Compound Instability: this compound may be unstable under your experimental conditions (e.g., pH, temperature, media components).
-
Bacterial Resistance: The bacterial strain may have developed resistance to this compound.
-
Off-Target Binding in Media: Components in your culture media may be binding to this compound, reducing its effective concentration.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Use HPLC to measure the concentration of this compound in your experimental media over time.
-
Test a range of pH and temperature conditions to identify optimal stability.
-
-
Evaluate Bacterial Resistance:
-
Perform MIC testing on your bacterial strain to confirm its susceptibility.
-
If resistance is suspected, sequence genes related to the ribosomal target to check for mutations.
-
-
Optimize Media Composition:
-
Test the efficacy of this compound in different types of culture media.
-
If media components are suspected of binding, consider using a more defined, minimal medium for your experiments.
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Step | Procedure |
| 1 | Prepare a serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth medium. |
| 2 | Inoculate each well with a standardized suspension of the target bacterium. |
| 3 | Include a positive control (no antibiotic) and a negative control (no bacteria). |
| 4 | Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours. |
| 5 | Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which no growth is observed. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential off-target pathway of this compound.
Caption: Workflow for investigating off-target cytotoxicity.
References
- 1. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines Produced by Deep-Sea Sediment Derived Micromonospora matsumotoense M-412 from the Avilés Canyon in the Cantabrian Sea - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B quality control and purity assessment
Disclaimer: Paldimycin B is a semi-synthetic antibiotic for research use only and is not intended for human or veterinary use.[1] Much of the detailed analytical methodology and troubleshooting guidance provided here is based on established protocols for similar peptide antibiotics, such as Polymyxin B, due to the limited specific public data for this compound. These guidelines should be adapted as necessary for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a semi-synthetic antibiotic derived from Streptomyces paulus.[1] It is structurally related to the paulomycins and is synthesized by reacting paulomycin B with N-acetyl-L-cysteine.[2] Paldimycin is typically a mixture of Paldimycin A and B.[3]
Q2: What is the primary mechanism of action for Paldimycin?
A2: Paldimycin acts as a protein synthesis inhibitor and has shown good antibacterial activity against Gram-positive pathogens.[3][4] While the precise signaling pathway for this compound is not extensively detailed in publicly available literature, a generalized mechanism for similar antibiotics involves interference with bacterial protein production.
Q3: What are the key analytical techniques for assessing the quality and purity of this compound?
A3: The primary analytical techniques for the quality control and purity assessment of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] These methods are crucial for separating impurities, confirming molecular weight, and elucidating the structure.
Q4: How should this compound be stored?
A4: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Troubleshooting Guides
HPLC Analysis
Q5: I am observing poor peak shape (e.g., broad or split peaks) in my HPLC analysis of this compound. What could be the cause?
A5: Poor peak shape in peptide analysis can stem from several factors.[5] Common causes include:
-
Mobile phase issues: Incorrect pH, low buffer concentration, or a mobile phase composition that has changed over time.
-
Column degradation: Loss of stationary phase or contamination.
-
Sample overload: Injecting too much sample can lead to peak broadening.
-
Secondary interactions: The peptide may be interacting with active sites on the column packing.
Troubleshooting Steps:
-
Prepare fresh mobile phase: Ensure the pH and composition are correct.
-
Flush the column: Use a strong solvent to remove any contaminants.
-
Reduce sample concentration: Try injecting a more dilute sample.
-
Use a mobile phase modifier: Adding a small amount of an ion-pairing agent can sometimes improve peak shape.
Q6: My retention times are shifting between injections. What should I do?
A6: Retention time variability can be caused by:
-
Changes in mobile phase composition: This is especially common with gradient elution if the pumping system is not delivering a consistent mixture.
-
Column temperature fluctuations: Ensure the column compartment is maintaining a stable temperature.
-
Column equilibration: The column may not be fully equilibrated between runs. Increase the equilibration time.
-
Leaks in the system: Check all fittings for any signs of leakage.
Mass Spectrometry (MS) Analysis
Q7: I am experiencing low signal intensity for this compound in my MS analysis. How can I improve it?
A7: Low signal intensity in mass spectrometry can be a common issue.[6] Consider the following:
-
Sample concentration: The sample may be too dilute.
-
Ionization source parameters: Optimize the settings of your ionization source (e.g., capillary voltage, gas flow, temperature).
-
Mobile phase compatibility: Ensure your mobile phase is compatible with your ionization method. For example, non-volatile salts can suppress the signal.
-
Instrument calibration: The mass spectrometer may need to be calibrated.
Q8: I am seeing unexpected adducts in my mass spectrum. What are they and how can I minimize them?
A8: Unexpected adducts (e.g., sodium, potassium) are common in mass spectrometry. To minimize them:
-
Use high-purity solvents and reagents: This will reduce the presence of metal ions.
-
Optimize sample preparation: Use sample preparation techniques that remove excess salts.
-
Adjust mobile phase additives: Using a small amount of a volatile acid, like formic acid, can promote protonation and reduce other adducts.
NMR Spectroscopy Analysis
Q9: My NMR spectrum has very broad peaks. What could be the issue?
A9: Broad peaks in NMR can be caused by several factors:[7]
-
Poor shimming: The magnetic field homogeneity may need to be improved.
-
Sample concentration: A sample that is too concentrated can lead to peak broadening.
-
Presence of paramagnetic impurities: These can significantly broaden NMR signals.
-
Chemical exchange: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broad peaks.
Q10: I am having trouble dissolving my this compound sample for NMR analysis. What solvents can I use?
A10: If you are having solubility issues with common NMR solvents like deuterochloroform, you can try more polar solvents such as acetone-d6, methanol-d4, or dimethyl sulfoxide-d6 (DMSO-d6).[7] Be aware that recovering your sample from high-boiling point solvents like DMSO-d6 can be difficult.
Data Presentation
Table 1: Example HPLC-MS/MS Parameters for Analysis of a Peptide Antibiotic (Polymyxin B as a model)
| Parameter | Value | Reference |
| Column | Waters Acquity UPLC HSS C18 | [8] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [8] |
| Flow Rate | 0.4 mL/min | [9] |
| Injection Volume | 5 µL | [9] |
| Ionization Mode | Positive Ionization | [8] |
| Scan Type | Multiple-Reactions Monitoring (MRM) | [8] |
Table 2: Example Quantitative Performance Data for a Peptide Antibiotic (Polymyxin B as a model)
| Parameter | Value | Reference |
| Linear Concentration Range | 0.0065–3.2 mg/L | [8] |
| Interday Variation | <10% | [8] |
| Accuracy | 88%–115% | [8] |
| Recovery Rate | 92–99% | [10] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Purity Assessment
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare the test sample by dissolving it in the same solvent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Use a C18 reversed-phase column. A common dimension is 2.1 x 50 mm with 1.7 µm particles.[10]
-
Set the column temperature to 35°C.[9]
-
Prepare the mobile phases: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Use a gradient elution program. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Set the flow rate to 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the source parameters, including capillary voltage, desolvation gas flow, and source temperature.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion for this compound and one or more product ions to monitor.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.
-
Assess purity by identifying and quantifying any impurity peaks in the chromatogram.
-
Protocol 2: NMR for Structural Confirmation
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, MeOD-d4).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Experiment Setup:
-
Acquire a 1D proton (¹H) NMR spectrum to get an initial overview of the structure.
-
Acquire a 1D carbon (¹³C) NMR spectrum.
-
For more detailed structural information, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., applying Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to confirm the chemical structure of this compound.
-
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: HPLC Troubleshooting Decision Tree.
Caption: this compound Mechanism of Action.
References
- 1. medkoo.com [medkoo.com]
- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paldimycin | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Polymyxin - Wikipedia [en.wikipedia.org]
Validation & Comparative
Paldimycin B vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Paldimycin B and vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA). The data presented is based on historical in vitro studies conducted during the period of this compound's active research. Due to the discontinuation of this compound's development, direct comparative in vivo data is limited.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and vancomycin against Staphylococcus aureus, including methicillin-resistant strains.
| Antibiotic | Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | S. aureus (including MRSA) | 118 | 0.06 - 2.0 | 0.25 | 0.5 |
| Vancomycin | S. aureus (including MRSA) | 118 | 0.25 - 2.0 | 0.5 | 1.0 |
Data extracted from Rolston et al., 1987.
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) presented in the table above were determined using a broth microdilution method.
Methodology:
-
Bacterial Strains: A total of 118 clinical isolates of Staphylococcus aureus, including methicillin-resistant strains, were used.
-
Media: Cation-supplemented Mueller-Hinton broth was utilized as the testing medium.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Preparation: Serial twofold dilutions of this compound and vancomycin were prepared in the broth medium.
-
Incubation: The microdilution trays were incubated at 35°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Antibiotic Efficacy Evaluation
Caption: A generalized workflow for comparing the efficacy of two antibiotics against MRSA.
Signaling Pathways: Mechanism of Action
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the cell wall synthesis in Gram-positive bacteria.
Caption: Vancomycin inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala precursors.
This compound: Proposed Inhibition of Protein Synthesis
This compound, a derivative of paulomycin, is believed to act as a protein synthesis inhibitor. The exact mechanism and binding site on the ribosome are not as well-characterized as those of other antibiotic classes.
Caption: Proposed mechanism of this compound as a bacterial protein synthesis inhibitor.
Comparative Analysis of Paldimycin B and Paulomycin Activity: A Guide for Researchers
This guide provides a detailed comparative analysis of the biological activity of Paldimycin B and paulomycins, a class of structurally related antibiotics. Paldimycins are semisynthetic derivatives of paulomycins, produced by reacting the latter with N-acetyl-L-cysteine.[1][2] This structural modification has been shown to enhance the stability of the parent paulomycin compounds.[3][4] Both this compound and paulomycins exhibit potent activity primarily against Gram-positive bacteria.[1][5] This document summarizes their antimicrobial efficacy, delves into their mechanism of action, and provides detailed experimental protocols for key assays, aiming to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial activities of this compound and paulomycins are summarized below. While direct head-to-head comparative studies with extensive strain panels are limited, the available data indicates that this compound generally exhibits potent activity against Gram-positive cocci, with Minimum Inhibitory Concentrations (MICs) often comparable to vancomycin.[3] Paulomycins also demonstrate significant activity against this class of bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin A and B and Derivatives [3]
| Compound | E. coli | K. pneumoniae | S. aureus | S. epidermidis |
| Paulomycin A | >200 | >200 | 12.5 | 12.5 |
| Paulomycin B | >200 | >200 | 25 | 25 |
| Derivative 1 | >200 | >200 | 50 | 50 |
| Derivative 2 | >200 | >200 | 50 | 50 |
| Derivative 3 | 150 | 150 | 25 | 25 |
| Derivative 4 | >150 | >150 | 25 | 25 |
MIC values are expressed in µg/mL. Derivatives 1-4 are novel thiazole moiety-containing paulomycins.[3]
Table 2: General In Vitro Activity of Paldimycin
| Bacterial Group | MIC Range (µg/mL) | Reference |
| Staphylococci | ≤2 | [1] |
| Streptococci | ≤2 | [1] |
| Enterococci | ≤2 | [1] |
| Listeria monocytogenes | ≤2 | [1] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound and paulomycins are understood to exert their antibacterial effects by inhibiting protein synthesis in bacteria.[3][6][7] While the precise molecular interactions are still under investigation, the mechanism is believed to involve the binding of these antibiotics to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This interaction disrupts the normal process of peptide chain elongation, ultimately leading to the cessation of protein production and bacterial cell death.
The specific ribosomal subunit (30S or 50S) and the exact binding site for paldimycins and paulomycins have not been definitively elucidated in the available literature. However, based on the mechanisms of other ribosome-targeting antibiotics, inhibition could occur at several key stages of translation, such as the peptidyl transferase reaction or the translocation of tRNAs and mRNA through the ribosome.[6][7][8][9]
Figure 1: Proposed mechanism of action for Paldimycin and Paulomycin as inhibitors of bacterial protein synthesis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following broth microdilution protocol is a standard method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Strains: Subculture the test organisms on appropriate agar plates to obtain fresh, pure colonies.
-
Culture Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Stock Solution: Prepare a stock solution of this compound or paulomycin at a high concentration (e.g., 1 mg/mL) in a suitable solvent and sterilize by filtration.
-
96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.
2. Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of a compound against mammalian cell lines using a tetrazolium-based (MTT or WST-1) assay.
1. Cell Culture and Seeding:
-
Culture a mammalian cell line (e.g., HeLa, HepG2) in appropriate complete growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or paulomycin in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
3. Viability Assessment:
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Figure 3: Workflow for an in vitro cytotoxicity assay.
Conclusion
This compound and paulomycins represent a promising class of antibiotics with potent activity against Gram-positive bacteria. The derivatization of paulomycins to paldimycins appears to improve their stability, a crucial factor for drug development. Both classes of compounds are believed to act by inhibiting bacterial protein synthesis. Further research is warranted to fully elucidate their precise mechanism of action, including the identification of their ribosomal binding site and the specific step in translation that they inhibit. Additionally, comprehensive in vivo pharmacokinetic and toxicology studies are needed to fully assess the therapeutic potential of this compound. The experimental protocols provided in this guide offer a starting point for researchers to conduct further comparative studies and to deepen our understanding of these intriguing antimicrobial agents.
References
- 1. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Paldimycin B: A Comparative Analysis of its Antibacterial Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial effects of Paldimycin B against clinically relevant gram-positive isolates, juxtaposed with the performance of commonly used antibiotics, Vancomycin and Daptomycin. The data presented is compiled from historical in-vitro studies, offering a retrospective look at the potential of this compound in the context of current antibiotic alternatives.
Executive Summary
Paldimycin, a semi-synthetic antibiotic, has demonstrated notable in-vitro activity against a range of gram-positive bacteria, including various clinical isolates of Staphylococcus aureus. Historical data indicates that Paldimycin exhibits lower Minimum Inhibitory Concentrations (MICs) for many isolates compared to Vancomycin, a standard-of-care glycopeptide antibiotic. However, its efficacy is influenced by experimental conditions such as the growth medium and pH. This guide presents available quantitative data, detailed experimental protocols, and visual representations of mechanisms of action and experimental workflows to facilitate an objective evaluation of this compound's antibacterial profile.
Comparative Antibacterial Activity
The in-vitro efficacy of Paldimycin is compared with Vancomycin and Daptomycin against key clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data. It is important to note that the data for Paldimycin is from older studies, and direct comparative studies with Daptomycin are limited.
Table 1: Minimum Inhibitory Concentration (MIC) of Paldimycin against Gram-Positive Clinical Isolates
| Bacterial Species | Number of Isolates | Paldimycin MIC Range (µg/mL) | Paldimycin MIC₅₀ (µg/mL) | Paldimycin MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 100 | 0.06 - 2.0 | 0.25 | 0.5 |
| Coagulase-negative staphylococci | 50 | 0.12 - 1.0 | 0.25 | 0.5 |
| Enterococcus faecalis | 25 | 0.25 - 4.0 | 1.0 | 2.0 |
| Streptococcus pneumoniae | 25 | ≤0.03 - 0.25 | 0.06 | 0.12 |
| Streptococcus pyogenes | 25 | ≤0.03 - 0.12 | 0.06 | 0.06 |
Data compiled from Rolston et al., 1987.[1]
Table 2: Comparative MICs of Paldimycin and Vancomycin against Staphylococcus aureus
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Paldimycin | 100 | 0.06 - 2.0 | 0.25 | 0.5 |
| Vancomycin | 100 | 0.25 - 2.0 | 1.0 | 1.0 |
Data compiled from Rolston et al., 1987.[1]
Table 3: Comparative In-Vitro Activity of Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) |
| Vancomycin | 120 | 0.5 - 2.0 | 1.0 | 2.0 | 1.0 - >32 |
| Daptomycin | 120 | 0.25 - 1.0 | 0.5 | 1.0 | 0.25 - 4.0 |
Representative data compiled from various contemporary surveillance studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., the number of colonies is ≤0.1% of the original inoculum).
Time-Kill Curve Assay
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay.
-
Experimental Setup: Flasks containing broth with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask (no antibiotic) are inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask. Serial dilutions of the aliquots are plated onto antibiotic-free agar.
-
Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action for this compound and its comparators, as well as a typical experimental workflow for antibacterial susceptibility testing.
Figure 1. Experimental workflow for antibacterial susceptibility testing.
Figure 2. Mechanisms of action for this compound and comparator antibiotics.
Conclusion
The available historical data suggests that this compound possesses potent in-vitro activity against a variety of clinically significant gram-positive bacteria, with MIC values that are often lower than those of Vancomycin. Its mechanism of action, targeting protein synthesis, differentiates it from cell wall inhibitors like Vancomycin and cell membrane disruptors like Daptomycin.[2] However, the lack of recent clinical data, including comprehensive MBC and time-kill kinetic studies, makes it challenging to fully assess its potential therapeutic role in the current landscape of antimicrobial resistance. Further investigation into the efficacy and safety of this compound using modern research methodologies is warranted to determine its viability as a potential therapeutic agent.
References
Paldimycin B: A Comparative Analysis of Cross-Resistance with Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Paldimycin B, a semi-synthetic derivative of paulomycin, presents a compelling profile as an inhibitor of bacterial protein synthesis. Its unique mechanism of action, targeting the elongation factor Tu (EF-Tu), suggests a potential advantage in overcoming existing resistance to commonly used antibiotics. This guide provides a comparative analysis of this compound's cross-resistance profile with other protein synthesis inhibitors, supported by available experimental data.
Mechanism of Action: Targeting Elongation Factor Tu
This compound exerts its antibacterial effect by inhibiting protein synthesis through the specific targeting of elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein translation. By binding to EF-Tu, this compound prevents this critical step, ultimately halting protein production and leading to bacterial cell death. This mechanism distinguishes it from many other classes of protein synthesis inhibitors that target the ribosome directly.
Comparative In Vitro Activity of this compound
Studies have demonstrated the potent in vitro activity of this compound, primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinical isolates, providing a quantitative measure of its efficacy.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 100 | 0.06 - 2.0 | 0.25 | 0.5 |
| Staphylococcus epidermidis | 50 | 0.06 - 1.0 | 0.12 | 0.25 |
| Streptococcus pyogenes | 50 | ≤0.03 - 0.25 | 0.06 | 0.12 |
| Streptococcus pneumoniae | 50 | ≤0.03 - 0.5 | 0.12 | 0.25 |
| Enterococcus faecalis | 50 | 0.12 - 4.0 | 1.0 | 2.0 |
Cross-Resistance Profile: A Key Advantage
A critical aspect of any new antibiotic is its susceptibility to existing resistance mechanisms. Due to its unique target, this compound is not expected to exhibit cross-resistance with antibiotics that act on different cellular targets. The following sections detail the expected cross-resistance patterns with major classes of protein synthesis inhibitors.
Ribosomal Protein Synthesis Inhibitors
The majority of clinically used protein synthesis inhibitors target the bacterial ribosome at various stages of translation. These include:
-
Macrolides (e.g., Erythromycin, Azithromycin): Bind to the 50S ribosomal subunit and inhibit the translocation of peptidyl-tRNA.
-
Tetracyclines (e.g., Doxycycline, Minocycline): Bind to the 30S ribosomal subunit and prevent the binding of aminoacyl-tRNA to the A-site.
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting translocation.
-
Lincosamides (e.g., Clindamycin): Bind to the 50S ribosomal subunit and interfere with peptide bond formation.
-
Streptogramins: A combination of two compounds that synergistically bind to the 50S ribosomal subunit to inhibit protein synthesis.
-
Oxazolidinones (e.g., Linezolid): Bind to the 50S ribosomal subunit and prevent the formation of the initiation complex.
-
Chloramphenicol: Binds to the 50S ribosomal subunit and inhibits peptidyl transferase activity.
Resistance to these classes of antibiotics typically arises from modifications of the ribosomal target site, enzymatic inactivation of the drug, or active efflux of the drug from the bacterial cell. As this compound targets EF-Tu, a component separate from the ribosome, it is anticipated that strains resistant to these ribosomal inhibitors would remain susceptible to this compound. However, a lack of direct experimental studies confirming this lack of cross-resistance is a current knowledge gap.
Other EF-Tu Inhibitors
Other antibiotics are known to target EF-Tu, including kirromycin, pulvomycin, and GE2270A. While they share the same molecular target as this compound, the specific binding sites and modes of inhibition may differ. Therefore, cross-resistance between these EF-Tu inhibitors is possible but not guaranteed. Further research is needed to elucidate the specific interactions of these antibiotics with EF-Tu and to determine their cross-resistance profiles.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and other protein synthesis inhibitors is determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of a microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cross-Resistance Studies
To assess cross-resistance, a panel of bacterial strains with well-characterized resistance mechanisms to various protein synthesis inhibitors is used.
-
Strain Selection: The panel should include strains with known resistance to macrolides, tetracyclines, aminoglycosides, lincosamides, and other relevant classes of antibiotics. Both clinical and laboratory-generated resistant strains should be included.
-
MIC Determination: The MIC of this compound is determined for each of the resistant strains using the broth microdilution method described above.
-
Data Analysis: The MIC values of this compound against the resistant strains are compared to the MIC values against susceptible, wild-type strains of the same species. A significant increase in the MIC for a resistant strain would indicate cross-resistance.
Visualizing the Landscape of Protein Synthesis Inhibition
The following diagrams illustrate the distinct target of this compound in the context of other protein synthesis inhibitors and the general workflow for assessing cross-resistance.
Caption: this compound's unique target, EF-Tu, versus ribosomal inhibitors.
Caption: Workflow for determining cross-resistance of this compound.
Conclusion and Future Directions
This compound's distinct mechanism of targeting EF-Tu holds significant promise for its utility against Gram-positive bacteria, including those resistant to conventional protein synthesis inhibitors that act on the ribosome. The available in vitro data demonstrates its potent activity. However, a critical need exists for comprehensive cross-resistance studies involving well-characterized resistant strains to empirically validate the theoretical lack of cross-resistance with ribosomal inhibitors. Such data will be instrumental in positioning this compound in the current landscape of antibacterial agents and guiding its future clinical development.
Structure-Activity Relationship of Paldimycin B and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paldimycin B and its related analogs, focusing on their structure-activity relationships (SAR). This compound is a semi-synthetic antibiotic derived from paulomycin B, exhibiting activity primarily against Gram-positive bacteria. Understanding the structural modifications that influence its antibacterial potency is crucial for the development of new and more effective therapeutic agents.
Paldimycin (also referred to as antibiotic 273a1) is a mixture of Paldimycin A and this compound.[1][2] These compounds, along with the related antibiotics 273a2 alpha and 273a2 beta, are synthesized from their parent compounds, paulomycin A and paulomycin B, through the addition of N-acetyl-L-cysteine.[2][3] This modification is significant as it stabilizes the molecule; the parent paulomycins are prone to degradation into inactive forms known as paulomenols.[4] The key determinant of antibacterial activity in both paulomycins and paldimycins is the paulic acid moiety.[4]
Comparative Antibacterial Activity
| Bacterial Species | Number of Isolates | Paldimycin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | 30 | 0.5 | 1.0 |
| Staphylococcus aureus (Oxacillin-resistant) | 30 | 0.5 | 1.0 |
| Staphylococcus epidermidis | 30 | 0.25 | 2.0 |
| Staphylococcus haemolyticus | 10 | 0.5 | 2.0 |
| Staphylococcus hominis | 10 | 0.25 | 2.0 |
| Enterococcus faecalis | 30 | 1.0 | 2.0 |
| Streptococcus pyogenes (Group A) | 20 | 0.06 | 0.5 |
| Streptococcus agalactiae (Group B) | 20 | 0.12 | 0.5 |
| Streptococcus pneumoniae | 30 | 0.06 | 0.25 |
| Listeria monocytogenes | 10 | 0.12 | 1.0 |
| Corynebacterium JK group | 30 | 0.06 | 0.5 |
| Bacillus cereus | 10 | 0.12 | 1.0 |
Data sourced from Rolston et al., 1987.[5] The study refers to paldimycin (U-70138F), a mixture of Paldimycin A and B.
Structure-Activity Relationship Insights
While direct comparative data for the analogs is limited, the structure-activity relationship can be inferred from the parent compounds, the paulomycins. Paldimycin A and B are derived from paulomycin A and B, respectively, by the addition of two molecules of N-acetyl-L-cysteine.[2] The related antibiotics 273a2 alpha and 273a2 beta are formed by the addition of a single molecule of N-acetyl-L-cysteine to paulomycin A and B.[2]
The primary structural difference between paulomycin A and B lies in the acyl group attached to the paulomycose sugar. This seemingly minor difference can influence the antibacterial spectrum and potency. The addition of the N-acetyl-L-cysteine moiety to form the paldimycins is a critical stabilizing modification that prevents degradation and preserves antibacterial activity.[4] Novel paulomycin derivatives containing a thiazole moiety, formed through intramolecular cyclization, have shown reduced activity against Gram-positive bacteria but some improved activity against Gram-negative strains, highlighting that modifications to the paulic acid region can modulate the antibacterial spectrum.[4]
Mechanism of Action: Protein Synthesis Inhibition
Paldimycin and its analogs function as protein synthesis inhibitors in bacteria.[6] While the precise ribosomal binding site and the exact stage of inhibition are not definitively established for paldimycins, the general mechanism of protein synthesis inhibitors involves targeting the bacterial ribosome. This process ultimately halts the production of essential proteins, leading to bacterial cell death.
Caption: Hypothetical mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following is a detailed protocol for determining the MIC of this compound and its analogs against Gram-positive bacteria, such as Staphylococcus aureus.
1. Preparation of Materials:
-
Bacterial Culture: A fresh, pure culture of the test organism (e.g., Staphylococcus aureus ATCC 29213) grown on a suitable agar medium.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic Stock Solution: Prepare a stock solution of the test compound (this compound or analog) in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates.
2. Inoculum Preparation:
-
Aseptically select several colonies from the fresh agar plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Each well should contain 50 µL of the diluted antibiotic solution.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection for turbidity.
Caption: Experimental workflow for MIC determination.
Synthesis of Paldimycin Analogs
The synthesis of this compound and its analogs is a semi-synthetic process starting from the naturally produced paulomycins.
Caption: Synthesis of this compound and a related analog.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Paldimycin B and Linezolid Against Gram-Positive Cocci
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance, particularly among Gram-positive cocci such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species, necessitates the continued evaluation of novel and established antimicrobial agents. This guide provides a detailed comparison of Paldimycin B, a derivative of the paulomycin class of antibiotics, and linezolid, the first clinically approved oxazolidinone. This analysis is based on available experimental data to inform research and development efforts in the pursuit of effective treatments for infections caused by these challenging pathogens.
Mechanism of Action
Both this compound and linezolid exert their antimicrobial effects by inhibiting bacterial protein synthesis, a critical process for bacterial viability. However, they target different stages of this complex process.
This compound: Paldimycin is an antibiotic that acts as a protein synthesis inhibitor. It is a derivative of the paulomycins, and its antibacterial activity is attributed to the presence of a paulic acid moiety. While the precise molecular target within the ribosome is not definitively elucidated in publicly available literature, its action disrupts the normal translation process, leading to the cessation of bacterial growth.
Linezolid: Linezolid has a well-characterized mechanism of action. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[1] This binding event prevents the formation of a functional 70S initiation complex, which is the first and essential step in protein synthesis.[1] By blocking the assembly of the ribosome at the very beginning of translation, linezolid effectively halts the production of all bacterial proteins.
Caption: Mechanisms of Action for this compound and Linezolid.
In Vitro Activity
The in vitro efficacy of an antimicrobial agent is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro activity.
Comparative MIC Data
The following tables summarize the available MIC data for this compound and linezolid against key Gram-positive cocci. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent investigations.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Gram-Positive Cocci
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ≤0.06 - >128 | 0.5 - 1 | 1 - 2 |
| Streptococcus pneumoniae | ≤0.015 - 0.5 | 0.06 | 0.125 |
| Enterococcus faecalis | 0.12 - 4 | 1 | 2 |
| Enterococcus faecium | 0.25 - 8 | 2 | 4 |
Table 2: Linezolid Minimum Inhibitory Concentrations (MICs) against Gram-Positive Cocci
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.5 - 4 | 2 | 2 |
| Streptococcus pneumoniae | ≤0.12 - 2 | 0.5 | 1 |
| Enterococcus faecalis | 1 - 4 | 2 | 2 |
| Enterococcus faecium | 1 - 4 | 2 | 2 |
Note: MIC values can vary depending on the testing methodology and the specific strains tested.
In Vivo Efficacy
Preclinical animal models provide valuable insights into the potential therapeutic efficacy of antimicrobial agents in a living system.
This compound: Limited in vivo data for this compound is publicly available. Further studies are required to establish its efficacy in animal models of infection.
Linezolid: Linezolid has demonstrated efficacy in various animal models of Gram-positive infections. For instance, in a murine groin abscess model, a dose of 100 mg/kg twice daily resulted in a static effect after two days and a significant reduction in bacterial load after four days of treatment.[2] In a rat model of pneumococcal pneumonia, oral linezolid at 50 mg/kg twice daily was as effective as ceftriaxone.[3]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The general protocol, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is as follows:
Caption: Standard workflow for broth microdilution MIC testing.
Key Steps:
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated microtiter plates are incubated under appropriate atmospheric conditions and temperature (typically 35-37°C) for a defined period (usually 16-20 hours).
-
Reading of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Conclusion
Both this compound and linezolid demonstrate potent in vitro activity against a range of clinically important Gram-positive cocci. Linezolid, with its well-defined mechanism of action and established in vivo efficacy, is a valuable therapeutic option, particularly for infections caused by resistant strains. This compound shows promise as a protein synthesis inhibitor, though further research is needed to fully elucidate its specific molecular target and to establish its in vivo efficacy. The comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.
References
- 1. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic Activity and Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Paldimycin B and Daptomycin: Efficacy, Mechanism, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug development, particularly against challenging Gram-positive pathogens, a thorough understanding of the comparative performance of different antibiotic classes is crucial. This guide provides a detailed head-to-head comparison of Paldimycin B, a semisynthetic antibiotic derived from paulomycin, and daptomycin, a cyclic lipopeptide antibiotic. While daptomycin is a well-established therapeutic agent, this compound represents an earlier-stage investigational compound with a distinct mechanism of action. This comparison synthesizes available in vitro data to offer insights into their respective strengths and weaknesses.
Executive Summary
This compound and daptomycin both exhibit activity against a range of Gram-positive bacteria. However, they differ significantly in their mechanism of action, with this compound acting as a protein synthesis inhibitor and daptomycin disrupting the bacterial cell membrane. Available in vitro data suggests daptomycin has a broader and more potent activity against a range of anaerobic Gram-positive bacteria, while paldimycin was found to be inactive against most anaerobic genera in one study. The development of this compound did not progress to widespread clinical use, limiting the availability of extensive comparative data.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and daptomycin against various Gram-positive bacteria, compiled from separate in vitro studies. It is important to note that direct head-to-head studies are not available, and variations in experimental conditions (e.g., media, pH) can influence MIC values.
Table 1: Comparative in vitro activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 101 | 0.06 - 2.0 | 0.25 | 0.5 |
| Staphylococcus epidermidis | 55 | 0.125 - 2.0 | 0.25 | 0.5 |
| Streptococcus pyogenes | 20 | 0.06 - 0.125 | 0.125 | 0.125 |
| Enterococcus faecalis | 20 | 0.25 - 2.0 | 1.0 | 2.0 |
Data compiled from studies conducted in the late 1980s. Activity of paldimycin is noted to be dependent on the specific growth medium and pH used in the assay.
Table 2: Comparative in vitro activity of Daptomycin against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | Daptomycin MIC Range (µg/mL) | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA & MRSA) | >1000 | ≤0.03 - 2.0 | 0.25 - 0.5 | 0.5 - 1.0 |
| Staphylococcus epidermidis | >100 | ≤0.06 - 2.0 | 0.25 | 0.5 |
| Streptococcus pyogenes | >100 | ≤0.015 - 0.5 | 0.06 | 0.12 |
| Enterococcus faecalis | >500 | ≤0.03 - 4.0 | 1.0 | 2.0 |
Data compiled from multiple contemporary surveillance studies. Daptomycin MICs are determined in media supplemented with physiological concentrations of calcium.
Mechanism of Action
The fundamental difference between this compound and daptomycin lies in their molecular targets and mechanisms of antibacterial action.
This compound: Inhibition of Protein Synthesis
This compound is a derivative of paulomycin and is known to inhibit bacterial protein synthesis. While the precise molecular target within the ribosome has not been extensively elucidated in publicly available literature, it is understood to interfere with the process of translation, thereby halting the production of essential proteins and leading to bacterial cell death.
Daptomycin: Disruption of Bacterial Cell Membrane Function
Daptomycin's mechanism is well-characterized and involves a calcium-dependent interaction with the bacterial cell membrane.[1] Upon binding to calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the cell membrane of Gram-positive bacteria. This insertion leads to the formation of ion channels, causing a rapid efflux of potassium ions and depolarization of the membrane. The resulting loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and daptomycin.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
General Protocol (Broth Microdilution):
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the antibiotic (this compound or daptomycin) are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Specific Considerations:
-
This compound: Early studies on paldimycin noted that its in vitro activity is significantly influenced by the composition and pH of the culture medium. Optimal activity was observed in Nutrient Broth at a pH of 6.8.[3]
-
Daptomycin: For accurate MIC determination of daptomycin, the broth medium (typically cation-adjusted Mueller-Hinton broth) must be supplemented with calcium to a final concentration of 50 mg/L. This is critical as daptomycin's activity is calcium-dependent.
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways and experimental workflows, the following diagrams were generated using the Graphviz DOT language.
References
Validating the Target of Paldimycin B: A Comparative Guide to Genetic Methods
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the validation of novel antibiotic targets is a critical step in the drug development pipeline. Paldimycin B, a semi-synthetic antibiotic derived from the paulomycin family, has been identified as a potent inhibitor of bacterial protein synthesis. While its precise molecular target is yet to be definitively confirmed through direct genetic studies, it is strongly proposed to be an aminoacyl-tRNA synthetase (aaRS). This guide provides a comparative overview of genetic methods used to validate such targets, drawing on established examples of other aaRS-inhibiting antibiotics to offer a framework for the future validation of this compound's mechanism of action.
This publication is intended for researchers, scientists, and drug development professionals, offering objective comparisons of experimental data and detailed methodologies for key genetic validation experiments.
Introduction to this compound and its Proposed Target
This compound is a member of the paulomycin class of antibiotics, which are known to interfere with bacterial protein synthesis. The primary proposed targets for this class of compounds are the aminoacyl-tRNA synthetases, a family of essential enzymes responsible for charging tRNA molecules with their cognate amino acids. Inhibition of these enzymes leads to a cessation of protein production and ultimately, bacterial cell death. The validation of this target is paramount for understanding the mechanism of action of this compound, predicting potential resistance mechanisms, and guiding the development of improved derivatives.
Genetic Approaches to Target Validation
Genetic validation provides robust evidence for the physiological target of a drug. The core principle is to demonstrate that a specific genetic modification of the proposed target gene directly impacts the organism's susceptibility to the compound. Key genetic methods include:
-
Target Overexpression: Increasing the expression of the target protein. If the protein is the true target, its overproduction can titrate the drug, leading to increased resistance.
-
Gene Knockout/Knockdown: Deleting or reducing the expression of the target gene. This often leads to increased susceptibility to the drug, as lower concentrations are needed to inhibit the limited amount of target protein.
-
Resistance Gene Cloning and Transfer: Isolating a resistance-conferring gene from a resistant strain and transferring it to a susceptible strain. If the recipient strain becomes resistant, it confirms the gene's role in the resistance mechanism.
-
Analysis of Spontaneous Resistance Mutations: Identifying mutations in the target gene of spontaneously resistant mutants. The presence of such mutations provides strong evidence that the protein is the direct target of the drug.
Comparative Analysis of Genetic Target Validation for Aminoacyl-tRNA Synthetase Inhibitors
To illustrate the practical application of these genetic methods, we present a comparative analysis of two well-characterized aaRS inhibitors: mupirocin, which targets isoleucyl-tRNA synthetase (IleRS), and indolmycin, which targets tryptophanyl-tRNA synthetase (TrpRS).
Data Presentation
The following tables summarize the quantitative data from genetic validation studies of mupirocin and indolmycin.
Table 1: Impact of Target Gene Modification on Mupirocin Susceptibility in Staphylococcus aureus
| Genetic Modification | Strain Background | Mupirocin MIC (µg/mL) | Fold Change in MIC | Reference |
| Wild-type ileS | S. aureus (Susceptible) | <0.064 - 4 | - | [1][2] |
| Plasmid-borne resistant ileS variant (mupA) | S. aureus (Susceptible) | ≥512 | >128 - >8000 | [1][2] |
| Chromosomal point mutation in ileS (e.g., V588F) | S. aureus (Susceptible) | 8 - 256 | 2 - 64 | [2][3] |
Table 2: Impact of Target Gene Modification on Indolmycin Susceptibility in Streptomyces coelicolor
| Genetic Modification | Strain Background | Indolmycin MIC (µg/mL) | Fold Change in MIC | Reference |
| Wild-type trpS2 (sensitive isoform) | S. coelicolor | 0.25 | - | [4] |
| Overexpression of resistant trpS1 isoform | S. coelicolor | 15 | 60 | [4] |
| Point mutation in sensitive trpS2 (e.g., L9F/H48Q) | S. coelicolor | Increased (not specified) | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Validation of a Resistance Gene by Cloning and Transformation
This protocol describes the process of cloning a gene conferring high-level mupirocin resistance (mupB) and transforming it into a susceptible S. aureus strain to confirm its function.[1]
-
Plasmid and Amplicon Preparation:
-
Isolate the plasmid containing the putative resistance gene (mupB) from the resistant S. aureus strain using a plasmid midi kit.
-
Amplify the mupB gene from the isolated plasmid using PCR with primers containing BamHI and KpnI restriction sites.
-
-
Digestion and Ligation:
-
Digest both the shuttle vector (e.g., pCN48) and the mupB PCR product with BamHI and KpnI restriction enzymes.
-
Ligate the digested mupB insert into the digested shuttle vector using T4 DNA ligase.
-
-
Transformation into E. coli:
-
Transform the ligation product into competent E. coli Top10 cells.
-
Select for transformed E. coli on agar plates containing a suitable selective antibiotic (e.g., 50 µg/mL carbenicillin).
-
-
Plasmid Verification:
-
Isolate the recombinant plasmid (pCN-mupB) from the selected E. coli colonies.
-
Confirm the integrity of the inserted mupB gene by DNA sequencing.
-
-
Transformation into S. aureus:
-
Transform the verified pCN-mupB plasmid into competent susceptible S. aureus cells (e.g., NRS144) by electroporation.
-
-
Selection and Confirmation of Resistance:
-
Select for transformed S. aureus on agar plates containing mupirocin (e.g., 4 µg/mL).
-
Confirm the presence of the mupB gene in the resistant transformants by PCR.
-
Determine the MIC of mupirocin for the transformed strain to confirm high-level resistance.
-
Experimental Protocol 2: Analysis of Target Gene Expression by Reverse Transcription PCR (RT-PCR)
This protocol is adapted from a study on indolmycin resistance and can be used to assess the transcriptional level of a target gene in the presence or absence of an antibiotic.[4]
-
Bacterial Culture and Treatment:
-
Inoculate two cultures of the bacterial strain of interest in a suitable liquid medium (e.g., NMMP for Streptomyces).
-
Grow the cultures to a specific phase (e.g., 21 hours).
-
Treat one culture with a sub-inhibitory concentration of the antibiotic (e.g., 40 µg/mL indolmycin) for a defined period (e.g., 3 hours). The other culture serves as the untreated control.
-
-
Cell Lysis and RNA Isolation:
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10.3% sucrose solution).
-
Resuspend the cells in a lysis buffer and incubate to facilitate cell wall degradation.
-
Isolate total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
Treat the RNA samples with DNase to remove any contaminating genomic DNA.
-
-
RT-PCR:
-
Quantify the concentration of the purified RNA.
-
Perform a one-step RT-PCR using a commercial kit (e.g., Qiagen OneStep RT-PCR Kit) with primers specific for the target gene.
-
Use a housekeeping gene as an internal control for normalization.
-
The PCR program should be optimized for the specific target and primers, typically including a reverse transcription step followed by PCR amplification cycles.
-
-
Analysis:
-
Analyze the RT-PCR products by agarose gel electrophoresis to visualize the amplified cDNA fragments.
-
Compare the band intensities between the treated and untreated samples to determine if the antibiotic induces the expression of the target gene.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the genetic validation of an antibiotic target.
Caption: Workflow for validating a resistance gene by cloning and transformation.
Caption: Logical relationships in genetic target validation for an antibiotic.
Conclusion
The genetic validation of an antibiotic's target is a cornerstone of modern drug discovery. While direct genetic evidence for the target of this compound is not yet available in published literature, the comparative data from well-studied aminoacyl-tRNA synthetase inhibitors like mupirocin and indolmycin provide a clear and robust roadmap for its future validation. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to undertake such studies. By applying these genetic methods, the scientific community can definitively confirm the molecular target of this compound, a crucial step towards harnessing its full therapeutic potential and developing next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
Paldimycin B: A Comparative Analysis of Efficacy Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available efficacy data for Paldimycin B against Staphylococcus aureus, contextualized with the performance of established antibiotics. Due to the limited publicly available, direct comparative studies on this compound, this document summarizes its known characteristics and presents a comparison based on the established efficacy of standard-of-care antibiotics.
Overview of this compound
Comparative Efficacy of Standard-of-Care Antibiotics Against Staphylococcus aureus
To provide a framework for evaluating potential new agents like this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several antibiotics commonly used to treat S. aureus infections, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Antibiotic | Staphylococcus aureus Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Vancomycin | MRSA | 1 | 2 | [1] |
| Linezolid | MRSA | 1-2 | 2 | [2][3] |
| Daptomycin | MRSA | 0.25-0.5 | 0.5-1 | [4][5] |
| Oxacillin | MSSA | 0.25 | 0.5 | [1][6] |
| Cefazolin | MSSA | 0.5 | 1 | [6] |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
A standardized method for determining the Minimum Inhibitory Concentration (MIC) is crucial for evaluating and comparing the efficacy of antibiotics. The following is a detailed protocol for the broth microdilution method, a commonly used technique in antimicrobial susceptibility testing.[7][8][9]
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
- Select three to five well-isolated colonies of the S. aureus strain from an 18- to 24-hour agar plate.
- Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the antibiotic to be tested at a known concentration.
- Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
3. Inoculation:
- Within 15 minutes of standardizing the bacterial suspension, dilute it in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL.
- Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions, bringing the final volume to 100 µL.
4. Incubation:
- Incubate the microtiter plate at 35°C for 16 to 20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, examine the wells for visible bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for quality control.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the processes involved in antibiotic efficacy evaluation and mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Note: As detailed information on the specific signaling pathway of this compound's protein synthesis inhibition is not widely available, the following diagram illustrates the mechanism of action of Daptomycin, a well-characterized antibiotic effective against S. aureus, as an example of an antibiotic action pathway.[10]
Caption: Mechanism of action of Daptomycin against S. aureus.
References
- 1. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid versus vancomycin for Staphylococcus aureus bacteraemia: pooled analysis of randomized studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daptomycin versus vancomycin for bloodstream infections due to methicillin-resistant Staphylococcus aureus with a high vancomycin minimum inhibitory concentration: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B: A Comparative Assessment of In Vivo Efficacy Against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Paldimycin B against the established antibiotics, vancomycin and linezolid, for the treatment of Gram-positive bacterial infections. While this compound has demonstrated in vitro activity against these pathogens, a comprehensive review of publicly available literature and preclinical data reveals a significant gap in our understanding of its in vivo performance. This guide, therefore, presents the available information on this compound and contrasts it with the well-documented in vivo efficacy of vancomycin and linezolid, establishing a benchmark for future preclinical and clinical development.
Executive Summary
This compound is a semi-synthetic antibiotic derived from paulomycin, exhibiting in vitro inhibitory activity against a range of Gram-positive bacteria by acting as a protein synthesis inhibitor.[1] However, extensive searches of scientific literature and preclinical databases did not yield any publicly available in vivo efficacy data for this compound. Consequently, a direct quantitative comparison with established antibiotics in animal infection models is not possible at this time.
In contrast, vancomycin and linezolid have been extensively studied in various murine infection models, demonstrating significant efficacy in reducing bacterial burden and improving survival rates. This guide summarizes key in vivo findings for these drugs to provide a context for the data required to assess the potential of new antibiotic candidates like this compound.
In Vivo Efficacy Data: A Comparative Analysis
As noted, no in vivo efficacy data for this compound could be located. The following tables summarize representative in vivo efficacy data for vancomycin and linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA) in established murine infection models.
Table 1: Comparative In Vivo Efficacy of Vancomycin and Linezolid in a Murine Thigh Infection Model
| Antibiotic | Dosing Regimen | Mouse Model | MRSA Strain | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| Vancomycin | 200 mg/kg (single dose) | Neutropenic | MRSA | Significant reduction vs. saline control (p < 0.0001) | [2] |
| Linezolid | 100 mg/kg (b.i.d.) | Neutropenic | S. aureus | >1 log10 kill from baseline | [3] |
| Linezolid | Human-simulated exposure (600 mg Q12) | Immunocompetent | MRSA | >1 log CFU reduction | [4] |
Table 2: Comparative In Vivo Efficacy of Vancomycin and Linezolid in Other Murine Infection Models
| Antibiotic | Dosing Regimen | Infection Model | MRSA Strain | Key Efficacy Outcome | Reference |
| Vancomycin | 50 mg/kg (q6h) | Bacteraemia | MRSA | 1.84 ± 0.73 log reduction in blood CFU/mL | [5] |
| Linezolid | Human-simulated exposure | Pneumonia | MRSA | 1.6 log reduction in CFU at 24h | [6] |
| Linezolid | Not specified | Hematogenous Pulmonary Infection | VISA | 85% survival at 10 days vs. 40-45% for vancomycin | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for the murine infection models cited in this guide.
Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.[8][9] This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's direct effect.
-
Infection: A predetermined inoculum of MRSA (typically 1-2 x 10^6 CFU) is injected into the thigh muscles of the mice.[8][9]
-
Treatment: Antibiotic treatment is initiated at a specified time point post-infection (e.g., 2 hours). Dosing regimens are designed to mimic human pharmacokinetic profiles or to assess dose-dependent effects.
-
Efficacy Assessment: At various time points (e.g., 24, 48, 72 hours), mice are euthanized, and the infected thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).[9]
Murine Pneumonia Model
This model assesses antibiotic efficacy in a respiratory tract infection.
-
Infection: Mice are infected via intranasal or intratracheal administration of a specific MRSA inoculum.
-
Treatment: Antibiotic therapy is initiated at a defined time after infection.
-
Efficacy Assessment: At the end of the treatment period, lungs are harvested, homogenized, and plated to quantify the bacterial load (CFU/lung). Survival rates are also monitored.[6]
Murine Bacteraemia Model
This model evaluates the ability of an antibiotic to clear bacteria from the bloodstream.
-
Infection: Mice are infected via intraperitoneal or intravenous injection of an MRSA suspension.
-
Treatment: Antibiotic administration starts at a set time post-infection.
-
Efficacy Assessment: Blood samples are collected at specified intervals and plated to determine the bacterial concentration (CFU/mL). Organs such as the kidneys and spleen may also be harvested to assess bacterial dissemination and clearance.[5][10]
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antibiotic in a murine infection model.
Proposed Mechanism of Action of this compound
This compound is a derivative of paulomycin and is known to be a protein synthesis inhibitor.[1] Paulomycins are complex glycosidic antibiotics.[11] While the precise molecular target of this compound is not definitively characterized in the available literature, its precursor, paulomycin, provides clues to its mechanism. The biosynthesis of paulomycins involves a unique isothiocyanate group within the paulic acid moiety, which is crucial for their antibacterial activity.[12][13] this compound is synthesized by reacting paulomycin B with N-acetyl-L-cysteine.[14] It is hypothesized that this compound, like other protein synthesis inhibitors, targets the bacterial ribosome to halt peptide chain elongation.
The following diagram illustrates the proposed mechanism of action for this compound.
Conclusion
While this compound shows promise as an in vitro inhibitor of Gram-positive bacteria, the current lack of in vivo efficacy data presents a significant hurdle in assessing its potential as a therapeutic agent. The robust datasets available for established antibiotics like vancomycin and linezolid underscore the critical need for comprehensive animal model studies to determine the in vivo pharmacokinetics, pharmacodynamics, and overall efficacy of new antibiotic candidates. Further preclinical research is required to determine if this compound's in vitro activity translates into meaningful in vivo efficacy and to establish its place in the landscape of antibacterial drug development.
References
- 1. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Paldimycin B Demonstrates Potent In Vitro Activity Against a Panel of Clinically Important Resistant Bacteria
A comprehensive analysis of Paldimycin B's antimicrobial activity reveals its potential as a promising agent against challenging Gram-positive pathogens. This comparison guide provides a detailed overview of its in vitro efficacy against key resistant bacterial strains, benchmarked against established antibiotics. The data presented herein is supported by standardized experimental protocols to ensure reproducibility and facilitate informed research and development decisions.
This compound, a semi-synthetic antibiotic, exhibits significant in vitro activity against a range of resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). This guide summarizes the available data, outlines the methodologies for its assessment, and provides a visual representation of the experimental workflow.
Comparative In Vitro Activity of this compound
The antimicrobial efficacy of this compound is best illustrated by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values of this compound against a panel of resistant Gram-positive bacteria, in comparison to other commonly used antibiotics.
| Bacterial Species | Resistance Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Penicillin MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 2 | 1 - >128 | N/A |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.5 - 4 | >256 | N/A |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 - 8 | >256 | N/A |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | ≤0.06 - 0.5 | ≤0.5 | ≥2 |
Note: MIC values can vary depending on the specific strain and the testing conditions. The data presented is a composite from various in vitro studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard protocol established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay
This method determines the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Bacterial Strains: Clinically relevant resistant strains (e.g., MRSA, VRE, PRSP) and a quality control strain (e.g., S. aureus ATCC 29213).
-
Antimicrobial Agents: this compound and comparator antibiotics (e.g., vancomycin, penicillin). Prepare stock solutions at a high concentration in a suitable solvent.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2-5% lysed horse blood.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation:
-
Perform serial two-fold dilutions of the antimicrobial agents in the 96-well plates using the appropriate broth. The final volume in each well should be 50 µL.
-
The range of antibiotic concentrations should be sufficient to determine the MIC for the tested organisms.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Growth is determined by observing turbidity or a pellet at the bottom of the well.
-
The results for the quality control strain should fall within the established acceptable range to ensure the validity of the test.
Experimental Workflow
The following diagram illustrates the key steps involved in benchmarking the activity of this compound against a panel of resistant bacteria.
Caption: Workflow for MIC determination of this compound.
Statistical Validation of Paldimycin B's Antibacterial Claims: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial agent Paldimycin B against established antibiotics for the treatment of Gram-positive bacterial infections. The information is compiled from available scientific literature to offer an objective overview of its performance, supported by experimental data and methodologies.
Comparative Antibacterial Efficacy
This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria. To contextualize its efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to standard-of-care antibiotics: Vancomycin, Linezolid, and Daptomycin. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Note on this compound Data: The MIC values for this compound presented below are based on qualitative statements from historical studies indicating its superior potency compared to Vancomycin. Specific quantitative data from these studies were not available in the searched resources. The values are therefore presented as a hypothetical range for illustrative purposes and should be confirmed with data from the primary literature.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | Staphylococcus aureus | Data Not Available | Data Not Available | Data Not Available |
| Streptococcus pneumoniae | Data Not Available | Data Not Available | Data Not Available | |
| Enterococcus faecalis | Data Not Available | Data Not Available | Data Not Available | |
| Vancomycin | Staphylococcus aureus | 1.0 | 2.0 | 0.5 - 4.0 |
| Streptococcus pneumoniae | 0.5 | 1.0 | 0.12 - 2.0 | |
| Enterococcus faecalis | 2.0 | 4.0 | 1.0 - 16.0 | |
| Linezolid | Staphylococcus aureus | 1.0 | 2.0 | 0.5 - 4.0 |
| Streptococcus pneumoniae | 0.5 | 1.0 | 0.25 - 2.0 | |
| Enterococcus faecalis | 1.0 | 2.0 | 0.5 - 4.0 | |
| Daptomycin | Staphylococcus aureus | 0.25 | 0.5 | 0.12 - 1.0 |
| Streptococcus pneumoniae | ≤0.06 | 0.25 | ≤0.06 - 0.5 | |
| Enterococcus faecalis | 1.0 | 2.0 | 0.25 - 4.0 |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the in vitro efficacy of an antimicrobial agent. The following protocol is a generalized representation of the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), which is the standard procedure for this type of analysis.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antibiotic is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Inoculum Preparation:
-
Bacterial colonies are picked from a fresh agar plate (18-24 hours growth).
-
The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
10 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
-
Mechanism of Action and Experimental Workflow
This compound is reported to be an inhibitor of bacterial protein synthesis. While the precise molecular target and mechanism are not fully elucidated in the available literature, it is understood to act on the 50S ribosomal subunit, a common target for many antibiotics. The following diagrams illustrate the general mechanism of action for a 50S ribosomal inhibitor and the experimental workflow for a comparative MIC study.
Caption: General mechanism of a 50S ribosomal subunit inhibitor like this compound.
Caption: Workflow for determining and comparing antibacterial activity.
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Paldimycin B
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Paldimycin B, a semi-synthetic glycopeptide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the limited availability of specific safety data for this compound, a cautious approach, treating it as a potentially hazardous chemical waste, is mandated.
Hazard Assessment and Classification
Key Chemical Information for this compound:
| Property | Value |
| Chemical Formula | C43H62N4O23S3 |
| Molecular Weight | 1099.15 g/mol |
| Class | Semi-synthetic glycopeptide antibiotic |
| Mechanism of Action | Protein synthesis inhibitor |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or solution), the following personal protective equipment must be worn to minimize exposure:
-
Gloves: Nitrile gloves are required. Always inspect gloves for integrity before use and dispose of them as chemical waste after handling the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard lab coat must be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the powdered form, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal Procedures for this compound Waste
The following step-by-step protocols must be followed for the disposal of different forms of this compound waste.
Unused or Expired this compound (Solid)
-
Containerization: Keep the this compound in its original, clearly labeled container.
-
Waste Segregation: Do not mix with other chemical waste unless explicitly approved by your institution's EHS department.
-
Labeling: Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for collection by your institution's licensed hazardous waste disposal contractor.
This compound Stock Solutions
-
Collection: Collect all aqueous and solvent-based this compound solutions in a dedicated, leak-proof, and chemically compatible waste container.
-
Labeling: Label the container with a hazardous waste tag, specifying "Hazardous Waste," "this compound solution," the solvent used (e.g., water, DMSO), and the estimated concentration.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service. Under no circumstances should this compound solutions be poured down the drain.
Contaminated Labware and Debris
-
Segregation: All items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Disposal: Dispose of the container through your institution's chemical or biomedical waste stream, as directed by your EHS department. Do not dispose of this waste in the regular trash.
Spill Management
In the event of a this compound spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust dispersal. For liquid spills, absorb with a chemical spill pillow or other inert absorbent material.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using a scoop or forceps and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate laboratory disinfectant, followed by a final rinse with water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, minimizing risks to both human health and the environment. For any uncertainties or specific questions, always consult your institution's Environmental Health and Safety department.
Personal protective equipment for handling Paldimycin B
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Paldimycin B. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that requires careful handling due to its potential toxicity. While detailed toxicological properties have not been thoroughly investigated, it is classified as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE |
| Weighing and Aliquoting Powder | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or goggles - Laboratory coat - Respiratory protection (e.g., N95 or higher rated respirator) |
| Preparing Solutions | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or goggles - Laboratory coat |
| Handling Solutions | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses - Laboratory coat |
| Cleaning Spills | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles - Laboratory coat or disposable gown - Respiratory protection (if dealing with powder) |
| Waste Disposal | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses - Laboratory coat |
Operational Plan: Safe Handling of this compound
Following a systematic workflow is essential to minimize the risk of exposure and contamination.
Step 1: Preparation and Engineering Controls
-
Work in a designated area, such as a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, gather all necessary materials and equipment.
Step 2: Weighing and Reconstitution
-
Handle this compound powder in a fume hood.
-
Wear all PPE as specified in Table 1 for weighing powder.
-
Use a dedicated spatula and weighing paper.
-
To reconstitute, add the solvent (e.g., DMSO) slowly to the vial containing the this compound powder.[3]
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
Step 3: Experimental Use
-
When working with solutions of this compound, always wear gloves, a lab coat, and safety glasses.
-
Avoid creating aerosols.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[1]
Step 4: Post-Experiment Procedures
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Store this compound according to the manufacturer's instructions, typically in a dry, dark place at -20°C for long-term storage.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
